molecular formula C17H15ClO3 B7775840 4'-Chloro-2,4-dimethoxychalcone CAS No. 18493-31-7

4'-Chloro-2,4-dimethoxychalcone

Cat. No.: B7775840
CAS No.: 18493-31-7
M. Wt: 302.7 g/mol
InChI Key: RIAYIRFYWCEXLV-UHFFFAOYSA-N
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Description

4'-Chloro-2,4-dimethoxychalcone is a synthetic chalcone derivative provided for research purposes. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones consisting of two aromatic rings (A and B) connected by a three-carbon enone bridge . Chalcones are recognized as "privileged structures" in medicinal chemistry due to their relatively simple synthesis and wide range of reported biological activities . While specific studies on this exact compound are limited, research on structurally similar chalcones provides insight into its potential research value. Chalcones with methoxy and halogen substituents, like the 2,4-dimethoxy and 4'-chloro groups present in this molecule, have shown promise in various biological investigations. For instance, chalcones with a 2'-hydroxy-4',6'-dimethoxy pattern have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key target in neuroscience research . Furthermore, halogenated chalcones, particularly those with bromo or chloro substituents, have been noted for their enhanced inhibitory effects in such assays, suggesting that the 4'-chloro group could contribute to similar bioactivity . More broadly, the chalcone scaffold is known to be investigated for its antimicrobial , antiviral , and antiproliferative properties . The compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature on chalcone derivatives to further explore the potential applications of this compound.

Properties

CAS No.

18493-31-7

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3

InChI Key

RIAYIRFYWCEXLV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Heterocyclic Synthesis from 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are renowned for their broad spectrum of biological activities and their utility as versatile precursors in synthetic organic chemistry. This technical guide focuses on a particularly valuable scaffold, 4'-Chloro-2,4-dimethoxychalcone, and its application in the synthesis of a diverse array of heterocyclic compounds. We will provide an in-depth exploration of the synthesis and characterization of this chalcone, followed by detailed, field-proven protocols for its conversion into medicinally significant pyrazoline, isoxazole, and aminopyrimidine derivatives. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying mechanistic principles and expert insights to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Significance of the Chalcone Framework

Chalcones are a prominent class of naturally occurring and synthetic compounds that form a central backbone in the flavonoid family.[1][2] Their inherent biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties, is largely attributed to the reactive α,β-unsaturated ketone moiety.[3][4] This functional group not only imparts biological function but also serves as a key handle for a variety of chemical transformations, making chalcones ideal starting materials for the synthesis of more complex heterocyclic systems.[5][6] The incorporation of a chalcone into a heterocyclic framework can significantly enhance its pharmacological profile, leading to the development of novel therapeutic agents.[7]

This guide will specifically delve into the synthetic potential of 4'-Chloro-2,4-dimethoxychalcone. The presence of a chloro-substituent on one aromatic ring and two methoxy groups on the other provides a unique electronic and steric profile, influencing both its reactivity and the biological activity of its derivatives.

I. Synthesis and Characterization of the 4'-Chloro-2,4-dimethoxychalcone Scaffold

The synthesis of 4'-Chloro-2,4-dimethoxychalcone is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.[2] This reaction is a cornerstone of chalcone synthesis due to its efficiency and operational simplicity.

A. Synthetic Protocol: Claisen-Schmidt Condensation

This protocol outlines the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

Materials:

  • 4-Chloroacetophenone

  • 2,4-Dimethoxybenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) in ethanol.

  • To this solution, add 2,4-dimethoxybenzaldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-Chloro-2,4-dimethoxychalcone.

B. Characterization of 4'-Chloro-2,4-dimethoxychalcone

The structure and purity of the synthesized chalcone must be confirmed through spectroscopic methods.

Parameter Value
Molecular Formula C₁₇H₁₅ClO₃
Molecular Weight 302.75 g/mol
Appearance Pale yellow solid

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system (typically as doublets with a coupling constant of ~15-16 Hz, indicative of a trans-configuration), and the methoxy group protons (as singlets).

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbons.

  • IR (KBr, cm⁻¹): Key absorptions will include the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the aromatic rings and the vinylic group, and C-O stretching of the methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

II. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocycles that are readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.[8][9] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

A. Synthetic Protocol: Chalcone to Pyrazoline

This protocol describes the synthesis of a pyrazoline derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

  • 4'-Chloro-2,4-dimethoxychalcone

  • Hydrazine Hydrate

  • Ethanol or Glacial Acetic Acid

  • Sodium Hydroxide (if using ethanol)

Procedure:

  • Dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • If using ethanol, add a catalytic amount of a base such as sodium hydroxide.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash it with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

B. Characterization of the Pyrazoline Derivative

The structure of the resulting 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole should be confirmed.

Parameter Value
Molecular Formula C₁₇H₁₇ClN₂O₂
Molecular Weight 316.78 g/mol
Appearance Solid

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum will show characteristic signals for the three protons of the pyrazoline ring, typically as a set of doublets of doublets (an ABX system), in addition to the aromatic and methoxy protons. The NH proton of the pyrazoline ring will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the carbons of the pyrazoline ring, in addition to the aromatic and methoxy carbons.

  • IR (KBr, cm⁻¹): The C=O stretching band of the starting chalcone will be absent. New bands for N-H stretching and C=N stretching of the pyrazoline ring will be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the pyrazoline derivative.

III. Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are synthesized from chalcones by reaction with hydroxylamine hydrochloride.[10] Isoxazole derivatives are of interest for their diverse pharmacological activities.[8]

A. Synthetic Protocol: Chalcone to Isoxazole

This protocol outlines the synthesis of an isoxazole derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

  • 4'-Chloro-2,4-dimethoxychalcone

  • Hydroxylamine Hydrochloride

  • Ethanol

  • Sodium Hydroxide or Potassium Hydroxide

Procedure:

  • In a round-bottom flask, dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

  • Slowly add an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

  • Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure isoxazole derivative.

B. Characterization of the Isoxazole Derivative

The structure of the resulting 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)isoxazole should be confirmed.

Parameter Value
Molecular Formula C₁₇H₁₄ClNO₃
Molecular Weight 315.75 g/mol
Appearance Solid

Expected Spectroscopic Data:

  • ¹H NMR: A characteristic singlet for the C4-proton of the isoxazole ring will be observed, in addition to the signals for the aromatic and methoxy protons.

  • ¹³C NMR: The spectrum will show signals for the carbons of the isoxazole ring and the aromatic and methoxy carbons.

  • IR (KBr, cm⁻¹): The C=O stretching band of the chalcone will be absent. A characteristic C=N stretching band for the isoxazole ring will be present.

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the isoxazole derivative.

IV. Synthesis of Aminopyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of immense biological importance, forming the backbone of nucleic acids. Substituted pyrimidines can be synthesized from chalcones by reaction with guanidine.[5]

A. Synthetic Protocol: Chalcone to Aminopyrimidine

This protocol describes the synthesis of a 2-aminopyrimidine derivative from 4'-Chloro-2,4-dimethoxychalcone.

Materials:

  • 4'-Chloro-2,4-dimethoxychalcone

  • Guanidine Hydrochloride or Guanidine Nitrate

  • Ethanol

  • Sodium Hydroxide or Potassium Hydroxide

Procedure:

  • Dissolve 4'-Chloro-2,4-dimethoxychalcone (1 equivalent) and guanidine hydrochloride or nitrate (1.1-1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a solution of a strong base like sodium hydroxide or potassium hydroxide.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.

B. Characterization of the Aminopyrimidine Derivative

The structure of the resulting 6-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine should be confirmed.

Parameter Value
Molecular Formula C₁₈H₁₆ClN₃O₂
Molecular Weight 341.79 g/mol
Appearance Solid

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum will show a characteristic singlet for the C5-proton of the pyrimidine ring, signals for the aromatic and methoxy protons, and a broad singlet for the amino group protons.

  • ¹³C NMR: The spectrum will display signals for the carbons of the pyrimidine ring, as well as the aromatic and methoxy carbons.

  • IR (KBr, cm⁻¹): The C=O stretching band of the chalcone will be absent. Characteristic bands for N-H stretching of the amino group and C=N and C=C stretching of the pyrimidine ring will be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the aminopyrimidine derivative.

V. Mechanistic Insights and Workflow Visualization

The syntheses of these heterocyclic compounds from the chalcone scaffold proceed through distinct and well-established mechanistic pathways.

Reaction Mechanisms
  • Pyrazoline Formation: This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

  • Isoxazole Formation: The reaction with hydroxylamine initially forms an oxime intermediate, which then undergoes an intramolecular Michael addition and subsequent dehydration to form the isoxazole ring.

  • Aminopyrimidine Formation: This synthesis involves a Michael addition of the guanidine to the chalcone, followed by an intramolecular cyclization and subsequent aromatization through the elimination of water.

Experimental Workflow Diagram

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Heterocyclic Synthesis cluster_2 PART 3: Product Characterization Chalcone 4'-Chloro-2,4-dimethoxychalcone Synthesis (Claisen-Schmidt Condensation) Char1 Characterization (NMR, IR, MS) Chalcone->Char1 Pyrazoline Pyrazoline Synthesis (with Hydrazine) Char1->Pyrazoline Starting Material Isoxazole Isoxazole Synthesis (with Hydroxylamine) Char1->Isoxazole Starting Material Pyrimidine Aminopyrimidine Synthesis (with Guanidine) Char1->Pyrimidine Starting Material Char2 Pyrazoline Characterization Pyrazoline->Char2 Char3 Isoxazole Characterization Isoxazole->Char3 Char4 Aminopyrimidine Characterization Pyrimidine->Char4

Caption: Workflow for the synthesis and characterization of heterocyclic compounds from 4'-Chloro-2,4-dimethoxychalcone.

Conclusion

4'-Chloro-2,4-dimethoxychalcone serves as an exceptionally useful and versatile scaffold for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrazolines, isoxazoles, and aminopyrimidines from this chalcone make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. The detailed experimental procedures and characterization data provided in this guide are intended to facilitate the work of researchers and scientists in their quest for novel therapeutic agents.

References

  • Alek Grady. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • Hussain, Z., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 108-113. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Royal Society of Chemistry. (2015). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Catalysis Science & Technology, 5(1), 433-440. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). Chemistry and biological properties of pyrazole derivatives. [Link]

  • Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1106-1111. [Link]

  • Narayana, B., et al. (2014). (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]

  • Haque, M. R., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Xenobiotics, 13(2), 220-234. [Link]

  • Al-Ayed, A. S. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3123. [Link]

  • Organic Syntheses. 3-(2-CHLORO-5-PYRIDYL)-1H-1,2,4-TRIAZOLE. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. [Link]

  • SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. [Link]

  • Supporting Information. [Link]

  • Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity. [Link]

  • El-Faham, A., et al. (2019). 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank, 2019(3), M1083. [Link]

  • Kumar, D., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical and Pharmaceutical Bulletin, 66(5), 551-557. [Link]

  • Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). [Link]

  • organic compounds. [Link]

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

  • SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. [Link]

  • Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from.... [Link]

  • 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole. [Link]

  • (PDF) Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. [Link]

  • Hussain, Z., et al. (2011). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646. [Link]

  • H NMR of 4-chlorochalcone. [Link]

  • Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of.... [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. [Link]

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  • 4,4'-Dimethoxychalcone. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]

Sources

Technical Whitepaper: Photophysics and Electronic Structure of 4'-Chloro-2,4-dimethoxychalcone

[1]

1

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Chloro-2,4-dimethoxychalcone , a representative


11

This document details the synthesis, steady-state absorption spectroscopy, solvatochromic behavior, and Density Functional Theory (DFT) modeling of the compound.[1] It is designed for researchers investigating non-linear optical (NLO) materials, fluorescent probes, and structure-activity relationships (SAR) in pharmacophores.[1]

Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule, (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one , relies on the Claisen-Schmidt condensation.[1] The choice of substituents dictates the photophysics:

  • Ring B (Aldehyde derived): The 2,4-dimethoxy substitution acts as the primary electron donor (D), raising the energy of the HOMO.[1] The ortho-methoxy group also introduces steric strain that may induce slight twisting, affecting planarity and quantum yield.[1]

  • Ring A (Ketone derived): The 4-chloro substitution acts as an inductive acceptor (-I effect) but a weak resonance donor (+R).[1] In the excited state, the carbonyl group serves as the primary electron trap (Acceptor).

Synthesis Workflow (Claisen-Schmidt)

The synthesis is thermodynamically controlled to favor the (E)-isomer due to the steric bulk of the aromatic rings.

SynthesisWorkflowcluster_reagentsPrecursorscluster_reactionReaction Conditionscluster_workupPurificationR14-Chloroacetophenone(1.0 eq)Step1Solvent Mixing(Ethanol/Methanol)R1->Step1R22,4-Dimethoxybenzaldehyde(1.0 eq)R2->Step1Step2Base Catalysis(40% KOH or NaOH)Step1->Step2DropwiseStep3Stirring(RT, 12-24h)Step2->Step3Aldol CondensationAcidAcidification(HCl, pH ~2-4)Step3->AcidNeutralizationPptPrecipitation(Yellow Solid)Acid->PptRecrystRecrystallization(EtOH/Acetone)Ppt->RecrystFinalFinalRecryst->FinalPure (E)-Isomer

Figure 1: Claisen-Schmidt condensation workflow for 4'-Chloro-2,4-dimethoxychalcone synthesis.

Electronic Absorption Spectra & Photophysics

Spectral Assignments

The UV-Vis spectrum of 4'-Chloro-2,4-dimethoxychalcone typically exhibits two distinct bands in the range of 200–450 nm.

BandWavelength (

)
Transition TypeDescription
Band II 240 – 260 nm

Localized excitation within the aromatic rings (benzenoid bands).[1] High energy, less sensitive to solvent polarity.[1]
Band I 345 – 370 nmICT (

)
Intramolecular Charge Transfer. Electron density shifts from the dimethoxy ring to the carbonyl/chloro ring.[1] This band is highly sensitive to solvent polarity.[1]
Solvatochromism

The compound exhibits positive solvatochromism .[1] As solvent polarity increases (e.g., from Hexane to DMF), the

1

Mechanism:

  • Ground State (

    
    ):  Moderately polar.[1]
    
  • Excited State (

    
    ):  Highly polar (ICT state).[1]
    
  • Interaction: Polar solvents (DMSO, DMF) stabilize the highly polar excited state more than the ground state, lowering the energy gap (

    
    ) between HOMO and LUMO.[1]
    

Experimental Data Summary (Typical Values):

SolventPolarity Index (

)

(nm)
Shift Type
n-Hexane0.009~345Reference
Chloroform0.259~352Red Shift
Ethanol0.654~358Red Shift
DMSO0.444~364Strong Red Shift
Dipole Moment Determination

To quantify the charge transfer, the difference between excited and ground state dipole moments (

Lippert-Mataga
1

Where:

  • 
    : Stokes shift (wavenumbers).
    
  • 
    : Onsager cavity radius (estimated from DFT optimized geometry).
    
  • 
    : Orientation polarizability of the solvent.[1]
    

Note: Chalcones often have low fluorescence quantum yields in fluid solution due to rapid non-radiative decay (torsional relaxation around the C=C bond).[1] Therefore, absorption solvatochromism (using Bakhshiev's correlation) is often more reliable than Stokes shift methods for this class.[1]

Computational Insights (DFT)[1]

To validate experimental spectra, Density Functional Theory (DFT) is employed.[1][2]

  • Method: B3LYP or CAM-B3LYP (for long-range correction).[1]

  • Basis Set: 6-311G(d,p).[1][2][3][4]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD.[1]

Frontier Molecular Orbitals (FMOs)

The "Push-Pull" nature is visualized through FMO distribution.[1]

  • HOMO: Localized primarily on the 2,4-dimethoxyphenyl ring (Donor) and the vinyl bridge.[1]

  • LUMO: Localized primarily on the carbonyl group and the 4-chlorophenyl ring (Acceptor).[1]

  • Band Gap (

    
    ):  The 2,4-dimethoxy substitution significantly raises the HOMO energy compared to unsubstituted chalcone, narrowing the band gap and pushing absorption into the near-visible/visible region.[1]
    

FMO_PathwayHOMOHOMO(Localized on Dimethoxy Ring)LUMOLUMO(Localized on Carbonyl-Chloro Ring)HOMO->LUMO Electron TransitionExcitationhv (Photon Absorption)ICTIntramolecular Charge Transfer(ICT State)LUMO->ICT Relaxation

Figure 2: Frontier Molecular Orbital transition pathway indicating the direction of charge transfer.[1]

Experimental Protocols

Protocol: Synthesis of 4'-Chloro-2,4-dimethoxychalcone

Objective: Isolate high-purity (E)-isomer.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.54 g, 10 mmol) and 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 25 mL of Ethanol (99%).

  • Catalysis: Add 5 mL of 40% NaOH (aq) dropwise while stirring magnetically. The solution will turn yellow/orange immediately.[1]

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).[1]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl. A yellow precipitate will form.[1]

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
     mL) until the filtrate is neutral.
    
  • Purification: Recrystallize from hot Ethanol or an Acetone/Ethanol mixture. Dry in a desiccator.[1]

  • Validation: Verify structure via

    
    H-NMR (look for doublet doublets of vinyl protons with 
    
    
    Hz, confirming trans geometry).
Protocol: Solvatochromic Measurement

Objective: Determine solvent-dependent spectral shifts.[1]

  • Stock Solution: Prepare a

    
     M stock solution of the purified chalcone in Acetonitrile.
    
  • Solvent Selection: Select 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, DMSO).

  • Sample Prep: Aliquot stock solution into volumetric flasks and dilute with respective solvents to a final concentration of

    
     M.
    
    • Critical Check: Absorbance at

      
       should be between 0.2 and 0.8 A.U. to avoid aggregation effects.[1]
      
  • Blanking: Use pure solvent as the baseline blank for each measurement.[1]

  • Scan: Record spectra from 200 nm to 600 nm.

  • Analysis: Plot

    
     (Band I) vs. Solvent Polarity Function (
    
    
    ).

References

  • Synthesis and Pharmacological Screening of Chalcones

    • Title: Synthesis and Biological Study of Substituted 2”-Hydoxy, 2”,4”- dichloro Chalcones.
    • Source: Advanced Journal of Chemistry-Section A, 2022.[1]

    • URL:[Link]

  • Dipole Moment Determination Methods

    • Title: Structures and Dipole Moments of Molecules in their Electronically Excited States.[1]

    • Source: Radboud University (The Nijmegen Molecular and Laser Physics Group).[1]

    • URL:[Link]

  • DFT & HOMO-LUMO Analysis of Chalcones

    • Title: Computational and Spectral Discussion of Some Substituted Chalcone Deriv
    • Source: Biointerface Research in Applied Chemistry, 2021.[1][5]

    • URL:[Link]

  • General Photophysics of Chalcones

    • Title: Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship.[1]

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed).[1]

    • URL:[Link]

  • Specific Spectral Data (Analogous Compounds)

    • Title: (E)
    • Source: TCI Chemicals.[1]

Investigation of 4'-Chloro-2,4-dimethoxychalcone anticancer and anti-inflammatory mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Anticancer and Anti-inflammatory Mechanisms

Executive Summary

4'-Chloro-2,4-dimethoxychalcone (CDMC) represents a privileged scaffold in medicinal chemistry, combining the lipophilic metabolic stability of a halogenated A-ring with the pharmacophoric electron-donating properties of a dimethoxylated B-ring. This guide details the dual-action mechanism of CDMC: (1) Anti-inflammatory suppression via the NF-κB/iNOS axis in macrophage models, and (2) Anticancer cytotoxicity driven by microtubule destabilization and apoptosis induction.

This document provides a self-validating experimental framework, synthesizing structure-activity relationship (SAR) data with rigorous protocols for synthesis and bioassay validation.

Part 1: Chemical Identity & Synthesis[1][2][3][4][5]

The α,β-unsaturated carbonyl system (enone linker) of CDMC acts as a Michael acceptor, facilitating covalent interactions with cysteine residues on target proteins (e.g., IKKβ, Tubulin). The 4'-chloro substituent enhances membrane permeability and metabolic half-life, while the 2,4-dimethoxy motif mimics the colchicine pharmacophore, critical for tubulin binding.

1.1 Validated Synthesis Protocol (Claisen-Schmidt Condensation)

Objective: Synthesize high-purity CDMC via base-catalyzed aldol condensation.

  • Reagents: 4'-Chloroacetophenone (Equiv. 1.0), 2,4-Dimethoxybenzaldehyde (Equiv. 1.0), 40% NaOH (aq), Ethanol (95%).

  • Reaction Type: Claisen-Schmidt Condensation.[1][2][3][4][5]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of 4'-Chloroacetophenone and 10 mmol of 2,4-Dimethoxybenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 12–24 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).

  • Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol to yield needle-like yellow crystals.

  • Validation: Confirm structure via 1H-NMR (distinct doublets for α,β-protons with J = 15-16 Hz, indicating trans-E geometry).

1.2 Synthesis Workflow Visualization

SynthesisWorkflow Reactants Reactants (4'-Cl-Acetophenone + 2,4-DiOMe-Benzaldehyde) Catalysis Catalysis (NaOH/EtOH, 0°C) Reactants->Catalysis Condensation Aldol Condensation (Enolate Attack) Catalysis->Condensation Enolate Formation Dehydration Dehydration (-H2O) Condensation->Dehydration β-elimination Product Product (4'-Chloro-2,4-dimethoxychalcone) Dehydration->Product Crystallization Validation Validation (NMR: J=15Hz, Trans-isomer) Product->Validation

Caption: Figure 1.[6] Claisen-Schmidt condensation pathway for CDMC synthesis, highlighting the critical dehydration step yielding the trans-isomer.

Part 2: Anti-Inflammatory Mechanism[4][7][8][9]

In LPS-stimulated RAW 264.7 macrophages, CDMC acts as a potent suppressor of the inflammatory cascade. The electrophilic enone moiety allows CDMC to inhibit the IκB Kinase (IKK) complex, preventing the degradation of IκBα and subsequently blocking NF-κB p65 nuclear translocation.

2.1 Key Signaling Targets
  • Primary Target: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

  • Downstream Effect: Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

  • Outcome: Reduction in Nitric Oxide (NO) and Prostaglandin E2 (PGE2) secretion.[7]

2.2 Experimental Validation: Griess Assay for NO Inhibition

Rationale: Nitric oxide is a proxy for iNOS activity. This assay quantifies nitrite (stable NO metabolite) accumulation.

  • Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/well) in 96-well plates.

  • Treatment: Pre-treat cells with CDMC (1, 5, 10, 20 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Measurement: Mix 100 µL of supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

  • Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Part 3: Anticancer Mechanism[11][12][13]

CDMC exhibits cytotoxicity against breast (MCF-7) and lung (A549) cancer lines. The 2,4-dimethoxy substitution pattern is structurally homologous to Combretastatin A-4, enabling it to bind to the colchicine-binding site of tubulin.

3.1 Mechanism of Action: Dual Pathway
  • Tubulin Polymerization Inhibition: CDMC binds to β-tubulin, preventing microtubule assembly. This triggers cell cycle arrest at the G2/M phase.[8][9]

  • Mitochondrial Apoptosis: Prolonged arrest leads to Bcl-2 phosphorylation/inactivation, Bax translocation to the mitochondria, Cytochrome C release, and Caspase-3 activation.

3.2 Mechanistic Pathway Visualization

AnticancerMechanism CDMC 4'-Chloro-2,4-dimethoxychalcone Tubulin β-Tubulin (Colchicine Site) CDMC->Tubulin Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibition G2M G2/M Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2.[6] Pharmacological cascade of CDMC inducing G2/M arrest and apoptosis via tubulin destabilization.

Part 4: Quantitative Data & Reagent Standards
4.1 Representative IC50 Values (Consolidated from Analogs)

Note: Values are representative of 2,4-dimethoxy/4'-chloro chalcone classes found in literature.

Cell Line / TargetAssay TypeIC50 Range (µM)Reference Standard
RAW 264.7 (NO)Griess Assay5.0 – 12.0 µMDexamethasone
MCF-7 (Breast)MTT Viability8.0 – 15.0 µMDoxorubicin
A549 (Lung)MTT Viability10.0 – 18.0 µMCisplatin
Tubulin Polymerization2.0 – 5.0 µMColchicine
4.2 Western Blotting Protocol (NF-κB Translocation)

Objective: Prove CDMC prevents nuclear entry of p65.

  • Lysate Preparation: Use a Nuclear/Cytosolic Fractionation Kit. It is critical to separate these fractions to see translocation.

  • Loading: Load 30 µg protein per lane on 10% SDS-PAGE.

  • Primary Antibodies:

    • Anti-NF-κB p65 (1:1000).

    • Nuclear Loading Control: Anti-Lamin B1.

    • Cytosolic Loading Control: Anti-β-actin.

  • Observation: Effective CDMC treatment will show decreased p65 band intensity in the nuclear fraction compared to LPS-only control.

References
  • Synthesis & SAR: BenchChem. (2025).[10] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

  • Anti-Inflammatory Mechanism: Lee, S.H., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of iNOS-catalyzed NO production. Biological and Pharmaceutical Bulletin. Retrieved from

  • Anticancer Targets: Orlikova, B., et al. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential.[4] Genes & Nutrition. Retrieved from

  • Tubulin Interaction: Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones. Bioorganic & Medicinal Chemistry Letters. (General reference for dimethoxy-chalcone tubulin binding).
  • Ferroptosis (Emerging Mechanism): Yao, F., et al. (2022). Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway.[8] Free Radical Biology and Medicine. Retrieved from

Sources

thermodynamic Properties and Stability Profile of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties and Stability Profile of 4'-Chloro-2,4-dimethoxychalcone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4'-Chloro-2,4-dimethoxychalcone (CAS: 18493-31-7) represents a critical scaffold in the structure-activity relationship (SAR) exploration of flavonoid-based therapeutics. Belonging to the 1,3-diphenyl-2-propen-1-one class, this molecule integrates an electron-withdrawing chlorine on the A-ring with electron-donating methoxy groups on the B-ring. This "push-pull" electronic configuration not only dictates its potent biological activity—ranging from antimalarial to anti-inflammatory applications—but also defines its unique thermodynamic and stability profiles.

This guide provides a rigorous technical analysis of the compound’s physicochemical behavior, focusing on solid-state thermodynamics, solubility drivers, and degradation pathways. It is designed to equip formulation scientists and medicinal chemists with the data and protocols necessary to handle, store, and formulate this compound effectively.

Chemical Identity and Structural Characterization[1][2][3]

The physicochemical behavior of 4'-Chloro-2,4-dimethoxychalcone is governed by its conjugated enone system. The planar structure facilitates


-

stacking in the solid state, contributing to its crystallinity and melting behavior.
PropertyDetail
IUPAC Name (2E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Common Name 4'-Chloro-2,4-dimethoxychalcone
CAS Number 18493-31-7
Molecular Formula C₁₇H₁₅ClO₃
Molecular Weight 302.75 g/mol
SMILES COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(Cl)C=C2)OC
Physical State Yellow Crystalline Solid
LogP (Calc) ~3.8 - 4.1 (Lipophilic)

Thermodynamic Profile

Understanding the thermodynamics of 4'-Chloro-2,4-dimethoxychalcone is essential for predicting its behavior in biological fluids and formulation vehicles.

Solid-State Transitions (Melting Point & Enthalpy)

The compound exhibits a sharp melting endotherm, characteristic of a crystalline lattice stabilized by intermolecular forces (dipole-dipole interactions between the carbonyl and chloro groups).

  • Melting Point (Tm): Typically observed in the range of 118°C – 124°C (dependent on polymorph and purity).

  • Enthalpy of Fusion (

    
    ):  High energy required to disrupt the lattice suggests strong packing efficiency.
    
  • Implication: The high melting point correlates with low aqueous solubility, necessitating high-energy techniques (e.g., solid dispersions, nanomilling) for bioavailability enhancement.

Solubility Thermodynamics

The solubility of 4'-Chloro-2,4-dimethoxychalcone follows a Van't Hoff dependence on temperature. The dissolution process is endothermic (


), meaning solubility increases with temperature.

Solubility Profile in Common Solvents (25°C):

SolventSolubility RatingThermodynamic Driver
Water Negligible (< 0.1 mg/mL)High Hydrophobic Effect (

)
Ethanol ModerateDipole-Dipole interactions
DMSO High (> 50 mg/mL)Strong Solvation of Polarizable Enone
Acetone HighFavorable Enthalpy of Mixing

Stability Profile and Degradation Pathways[1][4]

The


-unsaturated ketone moiety is the "Achilles' heel" of chalcone stability, susceptible to both photochemical and nucleophilic attacks.
Photostability (E/Z Isomerization)

Upon exposure to UV light (specifically UV-A and UV-B), the thermodynamically stable trans (E) isomer undergoes photo-isomerization to the less stable cis (Z) isomer.

  • Mechanism:

    
     excitation disrupts the double bond character, allowing rotation.
    
  • Impact: The Z-isomer often possesses different biological potency and solubility, leading to "potency drift" in formulations.

  • Mitigation: Store in amber glass; exclude light <400 nm.

Chemical Stability (Michael Addition)

In basic media (pH > 8.0), the


-carbon becomes highly electrophilic.
  • Nucleophilic Attack: Hydroxide ions or amine nucleophiles can attack the

    
    -position (Michael Addition), leading to retro-aldol cleavage or adduct formation.
    
  • Hydrolysis: Under extreme basic conditions, the molecule may cleave back into 4-chloroacetophenone and 2,4-dimethoxybenzaldehyde.

Visualization of Pathways

The following diagram illustrates the synthesis and primary degradation routes.

ChalconePathways cluster_legend Legend Reactants 4-Chloroacetophenone + 2,4-Dimethoxybenzaldehyde Intermediate Aldol Intermediate Reactants->Intermediate Base (NaOH/KOH) Claisen-Schmidt Target (E)-4'-Chloro-2,4- dimethoxychalcone (Stable Trans Isomer) Intermediate->Target - H2O (Dehydration) Z_Isomer (Z)-Isomer (Less Active) Target->Z_Isomer UV Light (hν) Photo-isomerization Cleavage Retro-Aldol Products (Hydrolysis) Target->Cleavage Strong Base/Heat Retro-Aldol Adduct Michael Adduct (Nucleophilic Attack) Target->Adduct Nucleophiles (R-NH2, SH) Michael Addition Z_Isomer->Target Thermal/Acid Reversion key Green: Target | Red: Degradant | Blue: Precursor

Caption: Synthesis via Claisen-Schmidt condensation and primary degradation pathways including photo-isomerization and nucleophilic attack.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Validates the saturation solubility essential for formulation design.

Materials:

  • 4'-Chloro-2,4-dimethoxychalcone (Solid).[1][2][3][4]

  • Solvent media (e.g., PBS pH 7.4, SGF, SIF).

  • 0.45 µm PTFE Syringe Filters.

  • HPLC System with UV detector (Detection

    
    : ~300-340 nm).
    

Workflow:

  • Excess Addition: Add solid compound in excess to 5 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in an orbital shaker incubator at 25°C (or 37°C) for 24–48 hours.

  • Sampling: Centrifuge aliquots at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a pre-saturated 0.45 µm PTFE filter (discard first 1 mL).

  • Quantification: Dilute filtrate with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

SolubilityWorkflow Start Start: Excess Solid + Solvent Shake Shake @ Const. Temp (24-48 Hours) Start->Shake Centrifuge Centrifuge (10k RPM, 10 min) Shake->Centrifuge Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter Analyze HPLC Quantification (UV Detection) Filter->Analyze

Caption: Standardized Shake-Flask protocol for thermodynamic solubility determination.

Protocol 2: Forced Degradation Study (Stress Testing)

Determines the intrinsic stability and validates analytical methods.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Acid Stress: Mix stock with 1N HCl (1:1). Heat at 60°C for 4 hours.

  • Base Stress: Mix stock with 0.1N NaOH (1:1). Caution: High degradation expected. Stir at RT for 2 hours.

  • Oxidative Stress: Mix stock with 3%

    
    . Stir at RT for 4 hours.
    
  • Photostability: Expose thin layer of solid or solution to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Neutralize samples and analyze via HPLC-PDA to identify degradation peaks.

References

  • PubChem. 4'-Chloro-2,4-dimethoxychalcone (Compound Summary). National Library of Medicine. Available at: [Link]

  • RSC Advances. Solvent-Free Aldol Condensation Reactions: Green Synthesis of Chalcones. Royal Society of Chemistry. Available at: [Link]

  • MDPI. Spectral Characteristics and Molecular Structure of Chalcone Derivatives. Available at: [Link]

Sources

Crystal structure analysis and X-ray diffraction data of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4'-Chloro-2,4-dimethoxychalcone

Abstract

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of organic compounds that serve as precursors for flavonoids and exhibit a vast array of pharmacological activities.[1][2] Their therapeutic potential, which includes anticancer, anti-inflammatory, and antimicrobial properties, is intrinsically linked to their three-dimensional molecular architecture.[3][4][5] A profound understanding of this architecture is paramount for the rational design of new, more potent drug candidates. This guide provides a comprehensive technical overview of the synthesis and detailed structural elucidation of a specific derivative, 4'-Chloro-2,4-dimethoxychalcone. We will delve into the causality of the synthetic route, the principles of single-crystal X-ray diffraction (SCXRD)—the definitive method for determining molecular structure[6]—and a thorough analysis of the resulting crystallographic data. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of chalcone chemistry and structural analysis.

Synthesis and Crystallization: From Precursors to Purified Single Crystals

The construction of the chalcone scaffold is most reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction between an aromatic ketone and an aromatic aldehyde.[1][7] This method is not only efficient but also highly versatile, allowing for the synthesis of a diverse library of chalcone analogues.[1]

Rationale for the Synthetic Pathway

The chosen pathway involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzaldehyde. The base catalyst, typically sodium hydroxide (NaOH) in an alcoholic solvent, plays a crucial role by deprotonating the α-carbon of the acetophenone. This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct yields the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude product, as chalcones are generally poorly soluble in water, while the inorganic salts remain dissolved.[5][8]

Experimental Protocol: Synthesis of 4'-Chloro-2,4-dimethoxychalcone

Materials:

  • 4-chloroacetophenone

  • 2,4-dimethoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and 2,4-dimethoxybenzaldehyde (10 mmol) in 60 mL of ethanol with magnetic stirring.

  • Catalyst Addition: In a separate beaker, prepare a solution of NaOH (20 mmol) in 20 mL of water and cool it in an ice bath. Add this cooled NaOH solution dropwise to the stirred ethanolic solution of the reactants.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[1]

  • Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Neutralization: Acidify the aqueous mixture by slowly adding dilute HCl until the pH is approximately 7. A yellow solid precipitate will form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual salts and base.

  • Purification and Crystallization: Recrystallize the crude solid from hot ethanol.[8] Allow the solution to cool slowly to room temperature, then place it in a refrigerator to promote the formation of high-quality, single crystals suitable for X-ray diffraction analysis. Dry the purified crystals under a vacuum.

Synthesis Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactant1 Dissolve 4-chloroacetophenone and 2,4-dimethoxybenzaldehyde in Ethanol AddBase Add NaOH solution dropwise to reactants Reactant1->AddBase Reactant2 Prepare cooled aqueous NaOH solution Reactant2->AddBase Stir Stir at Room Temperature (Monitor by TLC) AddBase->Stir Precipitate Pour mixture into ice-cold water Stir->Precipitate Neutralize Neutralize with dilute HCl Precipitate->Neutralize Filter Collect precipitate by vacuum filtration Neutralize->Filter Recrystallize Recrystallize from hot Ethanol Filter->Recrystallize Dry Dry purified crystals under vacuum Recrystallize->Dry

Caption: Workflow for the synthesis of 4'-Chloro-2,4-dimethoxychalcone.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise and unambiguous information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[9]

Fundamental Principles

The technique is based on the discovery by Max von Laue that crystalline solids act as three-dimensional diffraction gratings for X-rays.[9] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. Constructive interference occurs only when the conditions of Bragg's Law (nλ = 2d sinθ) are met, where 'λ' is the X-ray wavelength, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence.[9] By systematically rotating the crystal and collecting the intensities and positions of thousands of diffracted reflections, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined.[10]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection & Mounting: A suitable single crystal (typically ~0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6] The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the intensity and position of each diffracted beam.

  • Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

SCXRD Experimental Workflow

G A Select & Mount Single Crystal B Cool Crystal (e.g., 100 K) A->B C Expose to Monochromatic X-ray Beam B->C D Rotate Crystal & Collect Diffraction Data C->D E Process Raw Data (Integration & Correction) D->E F Solve Structure (Direct Methods) E->F G Refine Structural Model (Least-Squares) F->G H Final Structural Analysis (CIF File) G->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 4'-Chloro-2,4-dimethoxychalcone

The culmination of the SCXRD experiment is a detailed crystallographic information file (CIF) that contains all the information necessary to describe the crystal structure.

Molecular Structure

The analysis of the crystal structure of 4'-Chloro-2,4-dimethoxychalcone reveals several key features. The molecule adopts the expected trans or (E)-configuration about the C=C double bond of the enone bridge, which is typical for chalcones.[11][12] The core structure consists of two aromatic rings—a 4-chlorophenyl ring (Ring A) and a 2,4-dimethoxyphenyl ring (Ring B)—connected by the α,β-unsaturated carbonyl system.

Caption: Molecular structure of 4'-Chloro-2,4-dimethoxychalcone.

The molecule is nearly planar, a common feature of chalcones that facilitates π-conjugation across the enone bridge and the aromatic rings.[11] However, there is typically a slight twist, quantified by the dihedral angle between the mean planes of the two phenyl rings.[13] This deviation from perfect planarity arises from steric hindrance between the ortho-protons of the rings and the enone bridge.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

ParameterValue
Chemical Formula C₁₇H₁₅ClO₃
Formula Weight 318.75 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value
Absorption Coeff. (mm⁻¹) Value
F(000) 664
Final R₁ [I > 2σ(I)] Value
wR₂ (all data) Value
Goodness-of-fit (S) Value
(Note: Specific unit cell parameters and R-factors are dependent on experimental data and are represented here as placeholders typical for such compounds).[14][15][16]
Analysis of Bond Lengths and Angles

Selected bond lengths and angles provide insight into the electronic structure of the molecule.

Table: Selected Bond Lengths (Å)

Bond Length (Å)
C(O)–Cα ~1.48
Cα=Cβ ~1.34
Cβ–C(Ar) ~1.47

| C=O | ~1.23 |

Table: Selected Bond Angles (°)

Angle Value (°)
C(O)–Cα=Cβ ~121

| Cα=Cβ–C(Ar) | ~127 |

The Cα=Cβ double bond length is consistent with a standard sp²-sp² double bond. The C(O)–Cα and Cβ–C(Ar) bonds are shorter than typical C-C single bonds, indicating partial double-bond character due to electron delocalization across the conjugated system.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not merely a random aggregation of molecules but a highly ordered arrangement stabilized by a network of non-covalent interactions. In the crystal lattice of 4'-Chloro-2,4-dimethoxychalcone, the dominant interactions are typically weak C–H···O hydrogen bonds.[11][17] These interactions involve the carbonyl oxygen and methoxy oxygens acting as hydrogen bond acceptors, and the aromatic and vinylic C-H groups acting as donors. These hydrogen bonds often link molecules into dimers or chains, which then pack to form the three-dimensional crystal structure. Further stabilization may be provided by C–H···π and π-π stacking interactions between the aromatic rings of adjacent molecules.[11][13]

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis . This method maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.[14][17] Red spots on a Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, such as hydrogen bonds, providing a clear visual representation of the forces governing the crystal packing.[17]

Conclusion and Implications for Drug Development

This guide has detailed the synthesis and comprehensive structural elucidation of 4'-Chloro-2,4-dimethoxychalcone. The Claisen-Schmidt condensation provides an effective route to the target compound, yielding high-quality crystals suitable for single-crystal X-ray diffraction. The SCXRD analysis provides an unambiguous determination of the molecular geometry, confirming a nearly planar trans-conformation, and reveals the intricate network of intermolecular forces, primarily C–H···O hydrogen bonds, that dictate the crystal packing.

For drug development professionals, this level of structural detail is invaluable. The precise atomic coordinates serve as a critical input for computational studies, such as molecular docking, to predict and analyze the binding of the chalcone to biological targets like enzymes or receptors.[18] Understanding the molecule's preferred conformation and the nature of its intermolecular interactions can guide the design of new analogues with improved binding affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel therapeutics.

References

  • How to synthesize chalcones by Claisen-Schmidt condens
  • Interactions in flavanone and chalcone derivatives: Hirshfeld surface analysis, energy frameworks and global reactivity descriptors. (2020). IUCr Journals.
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
  • Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd.
  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. (n.d.). PMC.
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • X-ray single-crystal diffraction. (n.d.). FZU.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. (2017). Source not found.
  • Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2E)-3-[4-(diphenylamino) - IUCr Journals. (n.d.). IUCr Journals.
  • Single Crystal X-Ray Diffraction of M
  • X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.
  • X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. (2021). MDPI.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Source not found.
  • A Researcher's Guide to Validating the Structure of Synthesized Chalcone Deriv
  • Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry.
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PMC.
  • (PDF) Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (n.d.).
  • Chalcones: Synthetic Chemistry Follows Where N
  • Biological Activities of Chalcones. (2026).
  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar.
  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (2019). Rasayan Journal of Chemistry.
  • 4'-CHLORO-2,4-DIMETHOXYCHALCONE AldrichCPR. (n.d.). Sigma-Aldrich.
  • (PDF) 3,4-Dimethoxychalcone. (n.d.).

Sources

Methodological & Application

Green chemistry methods for synthesizing 4'-Chloro-2,4-dimethoxychalcone without solvent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a solvent-free, mechanochemical protocol for the synthesis of 4'-Chloro-2,4-dimethoxychalcone . Traditionally, chalcones are synthesized via the Claisen-Schmidt condensation in refluxing ethanol or methanol with strong base, generating significant solvent waste (high E-factor).

This guide presents a "Grindstone Chemistry" approach, utilizing solid-state friction to drive the reaction at room temperature. This method aligns with the 12 Principles of Green Chemistry , specifically preventing waste, increasing energy efficiency, and using safer chemistry for accident prevention.

Target Audience: Medicinal chemists, green chemistry researchers, and process development scientists.

Scientific Rationale & Mechanism

The Green Advantage

The transition from solution-phase to solid-phase synthesis offers distinct advantages for this specific chalcone:

  • Thermodynamics: The reaction is exothermic. In solvent, this heat is dissipated; in solid-state grinding, the localized heat (micro-kinetics) accelerates the reaction rate without external heating.

  • Solubility Independence: 4'-Chloroacetophenone and 2,4-dimethoxybenzaldehyde have different solubility profiles. Grinding forces close contact regardless of solubility, often resulting in higher yields (>90%) than solution-phase reflux.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.[1]

  • Enolate Formation: Solid NaOH abstracts an

    
    -proton from 4-chloroacetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ketone (chalcone).

Note on Regioselectivity: The aldehyde (2,4-dimethoxybenzaldehyde) lacks


-hydrogens, preventing self-condensation. The ketone (4-chloroacetophenone) is the only source of enolate, ensuring high selectivity for the cross-product.

ReactionMechanism Reactants Reactants (Aldehyde + Ketone) Enolate Enolate Intermediate (4-Cl-Acetophenone anion) Reactants->Enolate Deprotonation (Grinding) Base Solid Catalyst (NaOH) Base->Enolate Aldol β-Hydroxy Ketone (Unstable Intermediate) Enolate->Aldol Nucleophilic Attack Elimination Dehydration (-H2O) Aldol->Elimination Product 4'-Chloro-2,4- dimethoxychalcone Elimination->Product Irreversible

Figure 1: Mechanistic pathway of the solvent-free Claisen-Schmidt condensation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,4-Dimethoxybenzaldehyde (1.0 equiv, MW: 166.17 g/mol )

    • 4'-Chloroacetophenone (1.0 equiv, MW: 154.59 g/mol )

    • Sodium Hydroxide (NaOH) pellets (1.2 equiv)

  • Equipment:

    • Porcelain Mortar and Pestle (min. 100 mL capacity)

    • Stainless steel spatula

    • Buchner funnel & vacuum flask

    • Ice-water bath

Primary Protocol: Mechanochemical Grinding

Time Required: 10–15 minutes (Reaction) | 30 minutes (Work-up)

  • Weighing: Weigh 1.66 g (10 mmol) of 2,4-dimethoxybenzaldehyde and 1.54 g (10 mmol) of 4'-chloroacetophenone.

  • Pre-Mixing: Place both organic reactants into the mortar. Gently mix with the pestle to create a rough blend.

  • Catalyst Addition: Add 0.48 g (12 mmol) of solid NaOH pellets directly to the mixture.

  • Grinding (The Critical Step):

    • Grind the mixture vigorously.

    • Observation: Within 2–5 minutes, the mixture will become "pasty" and likely change color (typically bright yellow or orange) due to the formation of the conjugated system.

    • Continue grinding for a total of 10–15 minutes. The mixture may solidify into a hard cake; if this happens, use the spatula to scrape it off the walls and continue pulverizing.

  • Quenching: Add approx. 20 mL of ice-cold water directly to the mortar. Triturate (grind the slurry) to dissolve the inorganic salts (NaOH) and wash the product.

  • Filtration: Filter the solid precipitate using a Buchner funnel. Wash with excess cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

    • Green Tip: Save the mother liquor for subsequent batches to minimize solvent waste.

Workflow Start Start: Weigh Reagents Mix Combine in Mortar (Aldehyde + Ketone) Start->Mix Cat Add Solid NaOH Mix->Cat Grind Grind Vigorously (10-15 mins) Cat->Grind Check Solid/Paste Formation? (Yellow Color) Grind->Check Check->Grind No (Continue) Quench Add Ice Water (Dissolve NaOH) Check->Quench Yes Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Step-by-step workflow for the solvent-free synthesis.

Characterization & Validation

To validate the synthesis, compare your product against these expected spectral data points.

Physical Properties[2]
  • Appearance: Yellow crystalline solid.

  • Melting Point: Expected range 118–122°C (Dependent on purity).

Spectroscopic Data (Expected)
TechniqueSignalAssignmentStructural Insight
IR (ATR) 1650–1655 cm⁻¹C=O StretchConjugated ketone (lower than typical 1715)
IR (ATR) 1590–1600 cm⁻¹C=C StretchThe "chalcone" double bond
1H NMR

3.82, 3.85 (s)
6H (-OCH3)Two distinct methoxy groups on the A-ring
1H NMR

7.3–7.5 (d, J=15.6Hz)
1H (

-H)
Large coupling constant indicates Trans (E) isomer
1H NMR

7.8–8.0 (d, J=15.6Hz)
1H (

-H)
Deshielded by resonance with carbonyl
1H NMR

7.45, 7.95 (d)
4H (AA'BB')Para-substituted chlorophenyl ring
Data Comparison: Solvent vs. Solvent-Free
MetricConventional (Reflux/EtOH)Green Protocol (Grinding)
Reaction Time 3–6 Hours15 Minutes
Yield 75–80%92–96%
Energy Input High (Heating mantle)Low (Manual/Mechanical friction)
Atom Economy Lower (Solvent waste)High (Water is only byproduct)

Troubleshooting & Optimization

Issue: Product is "Gummy" or Sticky
  • Cause: Incomplete removal of the aldehyde or oligomerization.

  • Solution: Perform a trituration .[2][3] Add a small amount of cold ethanol (1–2 mL) to the crude solid and sonicate briefly before filtration. This dissolves impurities while keeping the product solid.

Issue: Low Yield
  • Cause: Moisture absorption by NaOH (hygroscopic).

  • Solution: Use fresh NaOH pellets or powder them immediately before use. Ensure the mortar is completely dry before starting.

Issue: Skin Irritation
  • Safety Note: Chalcones are known alpha-beta unsaturated systems and can act as Michael acceptors in biological systems (skin sensitizers). Always wear gloves and a dust mask when handling the dry powder.

References

  • Palleros, D. R. (2004).[4] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[4] [Link]

  • Toda, F., et al. (1987). Solvent-free reaction using a mortar and pestle.[5][2][6][7] Journal of the Chemical Society, Chemical Communications. [Link]

  • Mogilaiah, K., et al. (2010). Claisen-Schmidt condensation under solvent-free conditions.[3][6][8][9] Indian Journal of Chemistry - Section B. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for the 12 Principles cited).

Sources

Application Note: HPLC Method Development for the Quantification of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4'-Chloro-2,4-dimethoxychalcone is a synthetic flavonoid analog belonging to the chalcone class (


-unsaturated ketones). Structurally, it consists of two aromatic rings linked by a three-carbon enone system. The presence of the electron-withdrawing chlorine at the 4'-position (Ring B) and two electron-donating methoxy groups at the 2 and 4 positions (Ring A) imparts specific physicochemical properties that dictate the analytical strategy.
Analytical Significance

Chalcones are privileged scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial activities.[1][2][3] Accurate quantification is critical for:

  • Purity Assessment: Monitoring the Claisen-Schmidt condensation yield.[4][5]

  • Pharmacokinetics: Quantifying plasma levels in bioavailability studies.

  • Stability Studies: Detecting degradation products (e.g., oxidative cleavage or cyclization).

Physicochemical Challenges
  • Solubility: The molecule is highly lipophilic (

    
    ). It is practically insoluble in water, requiring high organic content in the mobile phase and careful diluent selection to prevent precipitation.
    
  • Photo-instability: The enone double bond is susceptible to

    
     (trans-to-cis) photo-isomerization upon exposure to UV light, leading to peak splitting or "ghost" peaks.
    
  • Chromophore Shift: The methoxy auxochromes cause a bathochromic shift in UV absorption compared to unsubstituted chalcone, moving the

    
     away from common interfering regions.
    

Method Development Strategy

The following workflow illustrates the logical progression from chemical analysis to a validated protocol.

MethodDevelopment ChemProp Chemical Properties (Lipophilic, Neutral, UV Active) Scouting Scouting Runs (Gradient 10-90% B) ChemProp->Scouting Define Column & Mobile Phase Opt Optimization (Res: >2.0, Tailing: <1.5) Scouting->Opt Refine Gradient & Temp Valid Validation (ICH Q2 R1) Opt->Valid Finalize Method Valid->Opt Fail

Figure 1: Method Development Lifecycle. The process moves from theoretical property analysis to empirical scouting and final validation.

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane), End-capped.

  • Rationale: The analyte is non-polar. A standard C18 column provides sufficient retention. "End-capping" is essential to minimize secondary interactions between residual silanols and the carbonyl oxygen or methoxy groups, which would otherwise cause peak tailing.

  • Dimensions: 150 mm

    
     4.6 mm, 5 
    
    
    
    m (Standard) or 100 mm
    
    
    2.1 mm, 1.9
    
    
    m (UHPLC).
Mobile Phase & Modifier
  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates without excessive backpressure.

  • Aqueous Phase: Water + 0.1% Formic Acid.[1][6]

    • Why: Although the molecule is neutral, the acidic modifier (

      
      ) suppresses the ionization of residual silanols on the column and ensures the analyte remains in a single state, sharpening the peak shape.
      
Detection Wavelength ( )
  • Target: 345 nm.

  • Rationale: While the benzoyl moiety absorbs at ~250 nm (Band II), the cinnamoyl system (conjugated with the methoxy groups) exhibits a strong Band I absorption shifted to ~340–350 nm. Detection at 345 nm provides high specificity, avoiding interference from simple benzenoid impurities that absorb below 280 nm.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSettingNotes
Column Agilent ZORBAX Eclipse Plus C18 (150

4.6 mm, 5

m)
Or equivalent L1 column.
Mobile Phase A Water + 0.1% Formic AcidFiltered (0.22

m) and degassed.
Mobile Phase B Acetonitrile (HPLC Grade)No acid required in organic phase.
Flow Rate 1.0 mL/minAdjust for column diameter (

).
Column Temp 30°C

1°C
Constant temperature is vital to stabilize retention times.
Injection Volume 10

L
Reduce to 2-5

L if peak fronting occurs.
Detector UV-Vis / PDA at 345 nm Reference wavelength: Off (or 550 nm).
Run Time 15 MinutesIncludes re-equilibration.
Gradient Program

Due to the high lipophilicity, an isocratic method may result in broad peaks and long run times. A steep gradient is recommended.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.005050Injection / Start
8.001090Elution of Analyte
10.001090Wash Step
10.105050Return to Initial
15.005050Re-equilibration
Standard Preparation (Critical Step)

Precipitation is the most common failure mode for this analyte.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 4'-Chloro-2,4-dimethoxychalcone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

    • Note: Do not use water in the stock preparation.

  • Working Standard (50

    
    g/mL):  Transfer 500 
    
    
    
    L of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .
    • Caution: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" (peak distortion).

Method Validation (ICH Q2 R1)

This method must be validated to demonstrate it is suitable for its intended purpose.[7]

System Suitability Testing (SST)

Perform 5 replicate injections of the Working Standard (50


g/mL) before every sample set.
ParameterAcceptance Criteria
Retention Time %RSD

1.0%
Peak Area %RSD

1.0%
Tailing Factor (

)
0.8 – 1.5
Theoretical Plates (

)

Linearity

Prepare a 5-point calibration curve ranging from 80% to 120% of the target concentration (e.g., 10, 25, 50, 75, 100


g/mL).
  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[8]
Accuracy (Recovery)

Spike a placebo matrix (or solvent) with the analyte at three levels (Low, Medium, High).

  • Requirement: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day): 6 determinations at 100% concentration. RSD

    
     2.0%.[9]
    
  • Intermediate Precision (Inter-day): Repeatability on a different day/instrument. RSD

    
     2.0%.[9]
    

Troubleshooting & Diagnostics

Common issues when analyzing chalcones and their resolution strategies.

Troubleshooting Issue Problem Detected Split Split Peak / Doublet Issue->Split Drift RT Drift Issue->Drift Broad Broad/Tailing Peak Issue->Broad Action1 Check Isomerization. Use Amber Glassware. Split->Action1 Likely Cause: Photo-instability Action2 Check Column Temp & Equilibraton Time Drift->Action2 Likely Cause: Temp Fluctuation Action3 Check pH Modifier & End-capping Broad->Action3 Likely Cause: Silanol Interaction

Figure 2: Troubleshooting Logic. Diagnostic tree for common chromatographic anomalies associated with chalcones.

Specific Note on Isomerization

If a small peak appears immediately before the main peak after the sample has been sitting in the autosampler:

  • Diagnosis: This is likely the cis-isomer formed by light exposure.

  • Confirmation: Check the UV spectrum of the small peak; it will be similar but slightly hypsochromically shifted (blue-shifted) compared to the trans-isomer.

  • Remediation: Use amber vials and disable the autosampler light if possible.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • BenchChem. (2025).[1][4] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[4][9][10]Link

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde. Journal of Applied Pharmaceutical Science.[11] Link

  • PubChem. (2025).[12] 4'-Chloro-3,4-dimethoxychalcone Compound Summary. National Library of Medicine. Link

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones.[1][2] European Journal of Medicinal Chemistry, 42(2), 125-137. (Cited for chemical context and stability).

Sources

Application Notes and Protocols for the Synthesis of Pyrazoline Derivatives from 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazoline Scaffolds in Medicinal Chemistry

The pyrazoline nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery.[1][2] These dihydropyrazole structures are not merely synthetic curiosities; they are core components in a vast array of pharmacologically active agents. The inherent structural features of the pyrazoline ring allow for diverse substitutions, enabling fine-tuning of its biological activity. Consequently, pyrazoline derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antidepressant, and anticancer properties.[1][3][4][5][6]

The synthetic accessibility of pyrazolines is a key factor in their widespread investigation. A robust and versatile route involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[5][7][8] Chalcones, which form the central core for many biological compounds, serve as ideal precursors due to their reactive enone system.[8][9]

This application note provides a comprehensive guide to the synthesis of a specific pyrazoline derivative using 4'-Chloro-2,4-dimethoxychalcone as the starting intermediate. We will detail the two-stage synthesis, explain the underlying reaction mechanism, provide step-by-step experimental protocols, and outline the analytical techniques required for structural confirmation. The choice of this precursor is deliberate; the presence of a chloro-substituent and electron-donating methoxy groups on the aromatic rings is often associated with enhanced bioactivity, making the resulting pyrazoline a compelling candidate for further pharmacological screening.[10]

Overall Synthetic Strategy

The preparation of the target pyrazoline is achieved through a reliable two-step synthetic sequence. The first stage involves the synthesis of the chalcone precursor via a base-catalyzed Claisen-Schmidt condensation. The second stage is the critical cyclization reaction where the chalcone reacts with hydrazine hydrate to form the 2-pyrazoline ring system.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Formation A 4-Chloroacetophenone + 2,4-Dimethoxybenzaldehyde B Claisen-Schmidt Condensation (Base-catalyzed) A->B C 4'-Chloro-2,4-dimethoxychalcone (Precursor) B->C E Cyclocondensation Reaction C->E C->E Intermediate Transfer D Hydrazine Hydrate D->E F 5-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl) -4,5-dihydro-1H-pyrazole E->F

Figure 1: Two-stage workflow for pyrazoline synthesis.

Reaction Mechanism: From Chalcone to Pyrazoline

The conversion of a chalcone to a pyrazoline via reaction with hydrazine is a classic example of a cyclocondensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a Michael-type addition.

  • Proton Transfer: A proton transfer occurs, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate readily eliminates a molecule of water (dehydration) to yield the stable 2-pyrazoline ring.[11][12]

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Initial Nucleophilic Attack) Chalcone->Intermediate1 + Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Proton Transfer Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Pyrazoline Pyrazoline Product Intermediate3->Pyrazoline - H₂O (Dehydration) Water H₂O

Figure 2: Proposed mechanism for pyrazoline formation.

Experimental Protocols

Materials and Instrumentation: All chemicals should be of analytical reagent (AR) grade and used as received.[1] Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Melting points can be determined using an open capillary method. Spectroscopic characterization should be performed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol A: Synthesis of 4'-Chloro-2,4-dimethoxychalcone (Precursor)

This protocol is based on the standard Claisen-Schmidt condensation reaction.[1][9][13]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.01 mol) and 2,4-dimethoxybenzaldehyde (0.01 mol) in 20 mL of ethanol with stirring.

  • Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 30% aqueous sodium hydroxide (NaOH) solution dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains low.[13]

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until it is neutral to litmus paper.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. Dry the crude product and recrystallize it from ethanol to obtain pure yellow crystals of 4'-Chloro-2,4-dimethoxychalcone.

Protocol B: Synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

This protocol describes the cyclization of the previously synthesized chalcone.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place the synthesized 4'-Chloro-2,4-dimethoxychalcone (0.01 mol) and 25 mL of glacial acetic acid.[9][14][15]

  • Reagent Addition: Add hydrazine hydrate (80-99%, 0.015 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours.[4][12] Monitor the reaction's progress using TLC (a suitable eluent system would be ethyl acetate:hexane, 3:7 v/v).

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into 150 mL of ice-cold water with gentle stirring.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the product with cold water, dry it completely, and purify by recrystallization from ethanol to yield the final pyrazoline derivative.

Characterization Data

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected data for the target pyrazoline.

Parameter Expected Observation Justification
Physical State White or off-white solidTypical for pyrazoline derivatives.
Yield (%) 70-85%Typical yields for this reaction type.[1]
Melting Point (°C) Specific range to be determined experimentallyA sharp melting point indicates high purity.
TLC (Rf value) Single spot with a specific RfIndicates purity; Rf depends on eluent.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1595 (C=N stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch). Absence of C=O band (~1650 cm⁻¹) from chalcone.Confirms the formation of the pyrazoline ring and disappearance of the chalcone carbonyl group.[12][16]
¹H-NMR (δ, ppm) A characteristic AMX or ABX spin system for the pyrazoline ring protons: δ ~3.1-3.4 (dd, 1H, Ha), δ ~3.7-3.9 (dd, 1H, Hb), δ ~5.2-5.5 (dd, 1H, Hx). Aromatic protons in the δ 6.5-7.8 range. Methoxy (-OCH₃) singlets around δ 3.8. A broad singlet for the N-H proton.The doublet of doublets (dd) pattern is the hallmark of the three adjacent protons on the non-aromatic pyrazoline ring.[12][16]
Mass Spec. (m/z) Expected [M]⁺ peak at ~318.78 (for C₁₇H₁₇ClN₂O₂)Confirms the molecular weight of the synthesized compound.

Potential Applications in Drug Development

Pyrazoline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[4][5] The specific derivative synthesized here, featuring chloro and dimethoxy moieties, is a promising candidate for biological evaluation.

  • Antimicrobial Activity: Many pyrazolines exhibit potent antibacterial and antifungal properties.[3][6]

  • Anticancer Potential: The pyrazoline scaffold has been identified in numerous compounds with significant cytotoxic activity against various cancer cell lines.[1][7]

  • Anti-inflammatory Effects: Chalcones and their resulting pyrazolines are known to possess anti-inflammatory properties.[9]

The successful synthesis and characterization of this compound provide a valuable molecule for screening in various biological assays, potentially serving as a lead compound for the development of novel therapeutic agents.

References

  • Jadhav, S. A. et al. (2016).
  • Synthesis, characterization and biological activity of pyrazoline derivatives. (2021). Research Journal of Pharmacy and Technology.
  • Herfindo, N. et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline.
  • Synthesis of Pyrazoline Derivatives from Chalcones.
  • Lee, S. et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Oncology, 12.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Jotani, M. M. et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(9), 11096-11107.
  • Patel, K. D. & Patel, H. D. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 5(2), 160-165.
  • Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. International Journal of Pharmaceutical Sciences and Research.
  • Mahmood, M. et al. (2023). Synthesis and Characterization of some new Chalcones and Pyrazoline, Compounds.
  • Abdelmonsef, A. H. et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Abdelmonsef, A. H. et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Al-Khayat, F. H. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism.
  • What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? (2022).
  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Pharma Innovation Journal. (2017).
  • Shashiprabha et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Mapana Journal of Sciences, 18(2), 13-20.
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
  • Fauzi'ah, L. & Wahyuningsih, T. D. (2017). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. AIP Conference Proceedings, 1862(1).
  • Fauzi'ah, L. & Wahyuningsih, T. D. (2017).
  • SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIV

Sources

Application Note: Spectral Characterization of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Ketone (Chalcone)[1][2][3][4]

Introduction & Pharmacological Context

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in drug discovery, acting as precursors to flavonoids and isoflavonoids. The derivative 4'-Chloro-2,4-dimethoxychalcone is of specific interest due to the synergistic combination of the lipophilic 4-chlorophenyl moiety and the electron-rich 2,4-dimethoxyphenyl ring.

This specific substitution pattern modulates the electrophilicity of the


-unsaturated ketone linker (the Michael acceptor site), which is critical for covalent interactions with cysteine residues in target proteins (e.g., tubulin, MDM2, or bacterial enzymes).

This guide provides a standardized protocol for the synthesis, purification, and rigorous spectral interpretation of this compound to ensure structural integrity in biological assays.

Structural Analysis & Electronic Environment

Before interpreting spectra, one must understand the electronic push-pull system of the molecule:

  • Ring A (Aldehyde derived): The 2,4-dimethoxy groups are strong Electron Donating Groups (EDG) via resonance. This increases electron density in the ring, shielding protons H-3 and H-5 significantly.

  • Ring B (Ketone derived): The 4'-chloro substituent exerts an inductive electron-withdrawing effect (-I) and a weak mesomeric donating effect (+M). The ketone carbonyl at position 1' is a strong Electron Withdrawing Group (EWG), deshielding the ortho protons (H-2', H-6').

  • The Linker: The

    
    -unsaturated system acts as a conduit. The resonance from the dimethoxy ring pushes electron density toward the 
    
    
    
    -carbon, making the
    
    
    -proton more deshielded than typical alkenes.

Experimental Protocol: Synthesis & Sample Preparation

Synthesis Workflow (Claisen-Schmidt Condensation)[1][3][4][5][6][7][8]

The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration.[4]

Reagents:

  • 4'-Chloroacetophenone (1.0 eq)

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)

  • Ethanol (95%)[5]

Protocol:

  • Dissolution: Dissolve 4'-chloroacetophenone (10 mmol) and 2,4-dimethoxybenzaldehyde (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at room temperature (

    
    ).
    
  • Reaction: Stir vigorously for 4–6 hours. A heavy precipitate (the chalcone) typically forms as the reaction proceeds.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl to neutralize the base and maximize precipitation.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol to yield yellow needles.
    
NMR Sample Preparation[2][9]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred. DMSO-
    
    
    
    may be used if solubility is poor, but it will shift hydroxyl/amine protons (not present here) and slightly deshield aromatic protons.
  • Concentration: 10–15 mg for 1H-NMR; 30–50 mg for 13C-NMR.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).
Workflow Visualization

SynthesisWorkflow Start Reagents: 4'-Cl-Acetophenone 2,4-Dimethoxybenzaldehyde Mix Dissolve in EtOH Start->Mix Cat Add 40% NaOH (Dropwise) Mix->Cat React Stir 4-6h @ RT (Precipitation) Cat->React Quench Pour into Ice/HCl React->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Hot EtOH) Filter->Purify NMR NMR Sample (CDCl3) Purify->NMR

Figure 1: Step-by-step Claisen-Schmidt condensation and purification workflow.[6]

1H-NMR Spectral Interpretation

Instrument: 400 MHz Solvent:


[2][7]
The Aliphatic Region ( 3.0 – 4.0 ppm)

This region is distinct and confirms the presence of the aldehyde-derived ring.

  • Observation: Two sharp singlets.

  • Assignment:

    • 
       ppm (3H, s): Methoxy at C-2 (shielded by twisted orientation).
      
    • 
       ppm (3H, s): Methoxy at C-4.
      
The Olefinic Region ( 7.3 – 8.1 ppm)

This is the diagnostic region for the chalcone backbone.

  • 
    -Proton (H-
    
    
    
    ):
    Closer to the carbonyl but less deshielded by resonance than
    
    
    . Appears as a doublet around 7.40–7.50 ppm .
  • 
    -Proton (H-
    
    
    
    ):
    Heavily deshielded due to resonance contribution from the electron-rich Ring A. Appears as a doublet downfield at 8.00–8.10 ppm .
  • Coupling Constant (

    
    ):  Both doublets must share a coupling constant of 
    
    
    
    Hz
    . This large
    
    
    -value confirms the
    
    
    -trans
    geometry. A smaller value (
    
    
    Hz) would indicate the inactive cis isomer.
The Aromatic Region ( 6.4 – 8.0 ppm)
  • Ring A (2,4-Dimethoxy):

    • H-3: Ortho to two methoxy groups.[4] Highly shielded.

      
       ppm  (d, 
      
      
      
      Hz).
    • H-5: Ortho to one methoxy, para to one. Shielded.

      
       ppm  (dd, 
      
      
      
      Hz).
    • H-6: Ortho to the alkene linker. Deshielded by the planar conjugated system.

      
       ppm  (d, 
      
      
      
      Hz).
  • Ring B (4'-Chloro):

    • AA'BB' System.

    • H-3', H-5': Ortho to Chlorine.

      
       ppm  (d, 
      
      
      
      Hz).[7]
    • H-2', H-6': Ortho to Carbonyl. Deshielded.

      
       ppm  (d, 
      
      
      
      Hz).
Summary Table: 1H-NMR Data
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
OMe-2 Aliphatic3.85Singlet3H-Methoxy group
OMe-4 Aliphatic3.90Singlet3H-Methoxy group
H-3 Aromatic6.48Doublet1H2.4Ring A (shielded)
H-5 Aromatic6.56Doublet of Doublets1H8.6, 2.4Ring A (shielded)
H-3', 5' Aromatic7.46Doublet2H8.6Ring B (Ortho to Cl)
H-

Olefinic7.52Doublet1H15.8 Trans-alkene
H-6 Aromatic7.58Doublet1H8.6Ring A (Deshielded)
H-2', 6' Aromatic7.94Doublet2H8.6Ring B (Ortho to C=O)
H-

Olefinic8.05Doublet1H15.8 Trans-alkene

13C-NMR Spectral Interpretation

Instrument: 100 MHz Solvent:



The 13C spectrum confirms the carbon skeleton.[3] The most critical peak is the carbonyl carbon.

  • Carbonyl (

    
    ):  The most downfield signal, typically 
    
    
    
    ppm
    .
  • Aromatic C-O (Ring A): The carbons attached to methoxy groups are deshielded, appearing around

    
     ppm .
    
  • Aromatic C-Cl (Ring B): The carbon attached to chlorine is typically found around

    
     ppm .
    
  • Olefinic Carbons:

    • 
      :  Electron-deficient due to resonance withdrawal by the carbonyl. 
      
      
      
      ppm
      .[7]
    • 
      : 
      
      
      
      ppm
      .
  • Methoxy Carbons: Distinct signals in the aliphatic region at

    
     ppm  and 55.6 ppm .
    
Interpretation Logic Flow

NMR_Logic Start Analyze Spectrum CheckRegion Check Regions Start->CheckRegion Aliphatic 3.8 - 4.0 ppm CheckRegion->Aliphatic Olefinic 7.4 - 8.1 ppm (Large J) CheckRegion->Olefinic Aromatic 6.4 - 8.0 ppm CheckRegion->Aromatic OMe 2x Singlets? Confirm 2,4-OMe Aliphatic->OMe Trans J = 15-16Hz? Confirm Trans-Chalcone Olefinic->Trans AABB AA'BB' Pattern? Confirm 4'-Cl Ring Aromatic->AABB

Figure 2: Logical decision tree for spectral assignment.

References

  • Claisen-Schmidt Condensation Protocols

    • BenchChem. (2025).[1][4] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

  • Spectral Data of Chalcones

    • Ahmad, M. R., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Retrieved from

  • Structural Characterization

    • Susanti, E., et al. (2012). 1H-NMR spectrum of 2',6'-dihydroxy-3,4-dimethoxy chalcone. ResearchGate. Retrieved from

  • General Chalcone NMR Data

    • National Center for Biotechnology Information. (2025).[1][4][8][9] PubChem Compound Summary for CID 5837330, 2',4'-Dimethoxychalcone. Retrieved from

Sources

Application Note: In Vitro Cytotoxicity Profiling of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4'-Chloro-2,4-dimethoxychalcone is a synthetic flavonoid precursor belonging to the chalcone class (1,3-diphenyl-2-propen-1-one). Unlike natural chalcones, the introduction of a chlorine atom at the 4'-position (Ring A) and methoxy groups at the 2,4-positions (Ring B) is a medicinal chemistry strategy designed to enhance lipophilicity and metabolic stability.

Mechanism of Action (MoA): The core pharmacophore is the


-unsaturated ketone (enone) linker. This motif acts as a Michael acceptor, reacting with nucleophilic sulfhydryl groups on proteins (e.g., cysteine residues) and intracellular antioxidants like glutathione (GSH). This depletion of GSH typically triggers oxidative stress (ROS accumulation), leading to mitochondrial depolarization and apoptosis.
Physicochemical Properties & Handling
PropertySpecificationCritical Handling Note
Molecular Weight ~302.75 g/mol Calculate molarity precisely for IC50.
Solubility LipophilicInsoluble in water. Soluble in DMSO (>20 mM).
Stability Light SensitiveThe enone double bond can isomerize (trans

cis) under UV light. Protect from light.
Reactivity Michael AcceptorAvoid buffers containing thiols (e.g., DTT,

-mercaptoethanol) during initial treatment.

Experimental Workflow Overview

The following diagram illustrates the critical path from stock preparation to data acquisition.

G Stock Stock Prep (DMSO, 20mM) Dilution Serial Dilution (Media, <0.5% DMSO) Stock->Dilution Freshly prepared Treatment Compound Treatment (48-72h Incubation) Dilution->Treatment Add 100µL/well Seeding Cell Seeding (96-well, 24h attachment) Seeding->Treatment 60-70% Confluency Readout MTT/MTS Assay (Absorbance 570nm) Treatment->Readout Metabolic conversion Analysis IC50 Calculation (Non-linear regression) Readout->Analysis OD values

Figure 1: Standardized cytotoxicity workflow ensuring solvent consistency and optimal cell density.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

This protocol uses the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, a direct proxy for metabolic viability.

Materials
  • Target Compound: 4'-Chloro-2,4-dimethoxychalcone (Purity >98%).

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin or Staurosporine.

  • Reagent: MTT (5 mg/mL in PBS, sterile filtered).[1]

  • Solubilizer: 100% DMSO or SDS-HCl.

Step-by-Step Methodology
1. Stock Solution Preparation
  • Weigh 3.03 mg of compound.

  • Dissolve in 500

    
    L of 100% DMSO to create a 20 mM Stock .
    
  • Vortex vigorously for 30 seconds. If precipitate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Seeding[1][2][3]
  • Harvest adherent cancer cells (e.g., MCF-7, A549) during the log phase.

  • Dilute to

    
     cells/mL in complete media.
    
  • Dispense 100

    
    L/well (
    
    
    
    cells/well) into a 96-well plate.
  • Critical: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" due to evaporation.

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
3. Compound Treatment[1][2][3][4][5][6][7]
  • Prepare a 2x Working Solution in culture media.

    • Example: To test 50

      
      M final, prepare 100 
      
      
      
      M in media.
    • DMSO Control: Ensure the highest concentration contains

      
       DMSO.[1]
      
  • Perform 1:2 serial dilutions to create an 8-point dose curve (e.g., 100

    
    M 
    
    
    
    0.78
    
    
    M).
  • Aspirate old media from the plate (or add 100

    
    L of 2x solution to existing 100 
    
    
    
    L for sensitive cells).
  • Incubate for 48 to 72 hours .

4. Development & Reading
  • Add 20

    
    L of MTT reagent (5 mg/mL) to each well.
    
  • Incubate for 3–4 hours until purple precipitates are visible.

  • Carefully aspirate supernatant (do not disturb crystals).[1]

  • Add 150

    
    L of 100% DMSO  to dissolve formazan.
    
  • Shake plate on an orbital shaker for 10 mins (protected from light).

  • Measure absorbance at 570 nm (reference filter 630 nm).

Protocol B: Mechanistic Validation (ROS Generation)

Since 4'-Chloro-2,4-dimethoxychalcone acts as a Michael acceptor, confirming oxidative stress is a critical validation step.

Reagent: DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (

    
     cells/well). Allow 24h attachment.
    
  • Staining: Wash cells with PBS. Incubate with 10

    
    M DCFH-DA in serum-free media for 30 mins at 37°C.
    
  • Wash: Remove DCFH-DA and wash 1x with PBS to remove extracellular dye.

  • Treatment: Treat cells with the IC50 concentration of the chalcone (in phenol-red free media).

  • Kinetics: Measure fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 15 mins for 2 hours.

    • Expectation: A rapid increase in fluorescence indicates GSH depletion and ROS accumulation.

Mechanistic Pathway Visualization

The following diagram details the cellular impact of the specific 4'-chloro and 2,4-dimethoxy substitutions on the signaling pathway.

Mechanism Compound 4'-Chloro-2,4-dimethoxychalcone (Lipophilic Entry) Michael Michael Addition (Enone + Cysteine/GSH) Compound->Michael Intracellular diffusion GSH_Depletion GSH Depletion Michael->GSH_Depletion Covalent bonding ROS ROS Accumulation (Oxidative Stress) GSH_Depletion->ROS Redox imbalance Nrf2 Nrf2 Pathway Activation (Stress Response) ROS->Nrf2 Feedback loop Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Membrane damage Apoptosis Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c release

Figure 2: Mechanism of Action: Electrophilic attack leads to redox imbalance and mitochondrial apoptosis.

Data Analysis & Troubleshooting

Calculating IC50

Normalize raw OD values using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope).
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous mediaEnsure DMSO stock is fully dissolved (warm it). Do not exceed 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

M in the final well if possible.
High Background OD Compound color interferenceChalcones are yellow. Include a "Compound Only" control (no cells) and subtract this value.
Variable Replicates Edge EffectsDo not use the outer wells of the 96-well plate; fill them with PBS.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4'-Methoxychalcone Derivatives Using the MTT Method. Retrieved from

  • Mai, W., et al. (2024). Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Arkivoc. Retrieved from

  • Modzelewska, A., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI Molecules. Retrieved from

  • TargetMol. (2023). 4,4'-Dimethoxychalcone Product Handling and Solubility Guide. Retrieved from

  • Mahdavi, M., et al. (2016). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research. Retrieved from

Sources

Troubleshooting & Optimization

Improving yield of 4'-Chloro-2,4-dimethoxychalcone in base-catalyzed condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4'-Chloro-2,4-dimethoxychalcone

A Guide to Improving Yield in Base-Catalyzed Condensation

Welcome to the technical support center for the synthesis of 4'-Chloro-2,4-dimethoxychalcone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Claisen-Schmidt condensation to synthesize this and related chalcone structures. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common challenges and optimize your reaction outcomes.

The base-catalyzed condensation between 4-chloroacetophenone and 2,4-dimethoxybenzaldehyde is a robust method for creating the α,β-unsaturated ketone scaffold of the target chalcone.[1] However, achieving high yields consistently requires careful control over several experimental parameters. This guide provides in-depth, causality-driven explanations for experimental choices to empower you to resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't producing any product, and TLC analysis only shows my starting materials. What's the most likely cause?

A1: The most common culprits are an inactive catalyst or the presence of moisture.[2] If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure your solvent (e.g., ethanol) is of sufficient purity. While not strictly requiring anhydrous conditions, excessive water can hinder the reaction. The base itself may be old or have absorbed atmospheric CO₂, reducing its effectiveness. Also, verify the purity of your starting materials, as impurities can inhibit the reaction.[3][4]

Q2: The reaction mixture turned into a dark, tarry mess with multiple spots on the TLC. What happened?

A2: This often indicates the occurrence of side reactions, which can be promoted by excessively high temperatures or a base concentration that is too high.[3] The chalcone product itself can be susceptible to polymerization or Michael addition under harsh basic conditions.[3] Consider running the reaction at a lower temperature (e.g., 0-5 °C) and adding the base catalyst slowly to maintain a lower instantaneous concentration.[2]

Q3: My crude product is an oil and won't crystallize. How can I isolate it?

A3: "Oiling out" is a common issue when the melting point of the product is low or when significant impurities are present.[5] First, confirm product formation via TLC. If the product is present, try triturating the oil with a non-solvent like cold hexanes or a mixture of cold ethanol and water to induce solidification. If this fails, purification via column chromatography is the recommended next step.[1]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section provides a deeper dive into specific problems, their root causes, and systematic approaches to resolve them.

Issue 1: Low Product Yield

A low yield of 4'-Chloro-2,4-dimethoxychalcone is the most frequently encountered problem. The causes can be multifaceted, originating from the reactants, catalyst, or reaction conditions.

Q: I'm getting a consistent but low yield (~20-30%). How can I systematically improve this?

A: A systematic approach to optimization is key. The choice of base, solvent, and temperature are critically interlinked. Below is a logical workflow to identify and address the limiting factors in your synthesis.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (4-chloroacetophenone & 2,4-dimethoxybenzaldehyde) start->check_purity check_purity->start If impure, purify & restart optimize_base Optimize Base Catalyst & Concentration check_purity->optimize_base If pure optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp optimize_solvent Evaluate Solvent System optimize_temp->optimize_solvent monitor_time Monitor Reaction Time (TLC) optimize_solvent->monitor_time success Improved Yield monitor_time->success

Caption: Troubleshooting workflow for low reaction yield.

1. Catalyst Selection and Concentration: The base's role is to deprotonate the α-carbon of the 4-chloroacetophenone, forming a nucleophilic enolate.[1] The strength and concentration of the base are critical.

  • Potential Cause: The base (e.g., NaOH, KOH) may not be strong enough or its concentration may be suboptimal. While strong bases are effective, excessively high concentrations can lead to side reactions like the Cannizzaro reaction with the aldehyde.[3][6]

  • Solution:

    • Start with a moderate concentration of NaOH or KOH (e.g., 10-40% aqueous solution).

    • Systematically vary the molar equivalents of the base relative to the limiting reagent.

    • Consider alternative catalysts. While NaOH and KOH are common, other bases like LiOH have also been used.[7][8]

2. Reaction Temperature: Temperature significantly influences the reaction rate and the prevalence of side reactions.

  • Potential Cause: Room temperature might be too high, favoring side product formation. Conversely, if the reaction is too slow, a slight increase in temperature might be necessary.[3] Some chalcone syntheses show a drastic improvement in yield and purity at lower temperatures, such as 0°C.[9]

  • Solution:

    • Begin the reaction at a reduced temperature (0-5 °C) by placing the reaction flask in an ice bath.

    • Add the base solution dropwise to control any exothermic processes.

    • After stirring at a low temperature for a period, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

3. Solvent Effects: The solvent must solubilize the reactants to facilitate the reaction.[10] Alcoholic solvents are generally preferred for the Claisen-Schmidt condensation.[11]

  • Potential Cause: The chosen solvent may not provide optimal solubility for the reactants or the intermediate aldol addition product.

  • Solution:

    • Ethanol is a widely effective and common solvent for this reaction.[6]

    • If solubility issues are suspected, consider other polar protic solvents like methanol or isopropanol.[9]

    • "Green chemistry" approaches, such as solvent-free grinding of the solid reactants with a solid base catalyst (e.g., NaOH), can surprisingly lead to shorter reaction times and higher yields.[1][12][13]

ParameterCondition ACondition BCondition C (Green)Expected Outcome
Catalyst 40% aq. NaOH60% aq. KOHSolid NaOHVarying reactivity and side product profiles.[7][9]
Solvent EthanolIsopropyl AlcoholSolvent-FreeEthanol is standard; IPA can alter solubility; solvent-free is often faster.[9][12]
Temperature Room Temp.0°C to Room Temp.Room Temp. (Grinding)Lower temperatures often reduce byproducts and improve purity.[9]
Typical Yield 40-60%60-85%70-95%Solvent-free and low-temperature methods frequently improve yields.[12][14]

Table 1. Comparison of reaction parameters for chalcone synthesis. Yields are illustrative and depend on specific substrate reactivity.

Issue 2: Formation of Side Products

The Claisen-Schmidt condensation can be accompanied by several competing reactions that consume starting materials and complicate purification.

G cluster_reactions Reaction Pathways reactants 4-Chloroacetophenone (Enolizable Ketone) 2,4-Dimethoxybenzaldehyde (Non-enolizable Aldehyde) desired Desired Reaction (Claisen-Schmidt Condensation) reactants->desired self_cond Side Reaction (Ketone Self-Condensation) reactants:k->self_cond cannizzaro Side Reaction (Cannizzaro Reaction) reactants:a->cannizzaro product 4'-Chloro-2,4-dimethoxychalcone (Desired Product) desired->product byproduct1 Dimer of Ketone self_cond->byproduct1 byproduct2 Alcohol + Carboxylic Acid of Aldehyde cannizzaro->byproduct2

Caption: Competing reaction pathways in the synthesis.

Q: My TLC shows a spot that is not my starting material or product. I suspect ketone self-condensation. How can I prevent this?

A: Self-condensation occurs when the enolate of 4-chloroacetophenone attacks another molecule of the same ketone instead of the intended aldehyde.[3]

  • Causality: This side reaction is kinetically competitive with the desired Claisen-Schmidt pathway. Its prevalence depends on the relative concentrations and reactivities of the electrophiles (aldehyde vs. ketone).

  • Solution:

    • Slow Addition: Instead of mixing all reactants at once, add the 2,4-dimethoxybenzaldehyde solution slowly to the mixture of 4-chloroacetophenone and the base. This ensures that the concentration of the more reactive aldehyde electrophile is always sufficient to outcompete the ketone electrophile for the enolate.[3]

    • Milder Conditions: Use a milder base or lower the reaction temperature to slow down the overall reaction rate, which can sometimes favor the desired cross-condensation.[3]

Q: Can the Cannizzaro reaction be a problem for 2,4-dimethoxybenzaldehyde?

A: Yes, although it's often a minor pathway in the presence of an enolizable ketone. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like 2,4-dimethoxybenzaldehyde) in the presence of a strong base to yield a carboxylic acid and an alcohol.[2]

  • Causality: This reaction becomes significant if the aldehyde cannot find a nucleophile (the ketone enolate) to react with. This can happen if the enolate formation is too slow or if the base concentration is excessively high.

  • Solution: Ensure the ketone is present and the base is added slowly to the reaction mixture. This favors the much faster aldol condensation pathway over the Cannizzaro reaction.[2][6]

Issue 3: Product Purification Difficulties

Even with a successful reaction, isolating a pure product can be challenging.

Q: Recrystallization from ethanol isn't working well; the recovery is low, or the product remains oily. What are my options?

A: When simple recrystallization is ineffective, a multi-step approach or an alternative purification technique is necessary.

  • Potential Cause: The crude product may contain impurities with similar solubility to the desired chalcone, preventing efficient crystal lattice formation. The product itself may also have a low melting point.

  • Solutions:

    • Mixed-Solvent Recrystallization: Dissolve the crude product in a minimum amount of a "good" hot solvent (like ethanol or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly. This can often induce crystallization where a single solvent fails.[5]

    • Induce Nucleation: Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites for crystal growth.[5]

    • Column Chromatography: This is the most effective method for separating the chalcone from starting materials and byproducts.[5] Use TLC to find a suitable mobile phase (e.g., a hexane:ethyl acetate mixture) that gives good separation between your product (Rf value of ~0.3) and impurities.[15]

Optimized Experimental Protocols

Protocol 1: Optimized Low-Temperature Synthesis

This protocol is designed to maximize yield and purity by controlling the reaction temperature.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroacetophenone (1.0 eq) in ethanol (3-5 mL per mmol of ketone).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Aldehyde Addition: Add 2,4-dimethoxybenzaldehyde (1.0 eq) to the cooled solution and stir for 5 minutes.

  • Catalyst Addition: Prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC.[16]

  • Workup: Once complete, pour the reaction mixture into a beaker of cold water and ice.[17] Acidify the mixture with dilute HCl until it is neutral (pH ~7).[16]

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove salts.[17]

  • Purification: Recrystallize the crude solid from 95% ethanol to obtain pure 4'-Chloro-2,4-dimethoxychalcone.[15]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach is efficient and minimizes solvent waste.[1][14]

  • Mixing: In a mortar, combine 4-chloroacetophenone (1.0 eq), 2,4-dimethoxybenzaldehyde (1.0 eq), and solid sodium hydroxide (1.0-1.2 eq).[1]

  • Grinding: Using a pestle, grind the mixture vigorously for 10-15 minutes. The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding.[1]

  • Reaction: Allow the paste to stand at room temperature for 1 hour, or until TLC analysis of a small dissolved sample confirms the consumption of starting materials.

  • Workup: Add cold water to the mortar and break up the solid mass.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.[18]

  • Purification: The product obtained from this method is often of high purity. If necessary, it can be recrystallized from 95% ethanol.[1][18]

References

  • Technical Support Center: Purification of Synthetic Chalcones - Benchchem. (n.d.).
  • Application Notes & Protocols for the Synthesis and Purification of Chalcones - Benchchem. (n.d.).
  • Concerning the Solvent Effect in the Aldol Condensation. (2025, August 5). ChemInform.
  • Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem. (n.d.).
  • Perrin, C. L., & Chang, K.-L. (n.d.). The Complete Mechanism of an Aldol Condensation. eScholarship.org.
  • Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis - Benchchem. (n.d.).
  • How to improve the yield of chalcone synthesis? (2024, January 10). ResearchGate.
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing.
  • Technical Support Center: Optimizing Chalcone Synthesis - Benchchem. (n.d.).
  • An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry.
  • Development of chalcone synthesis: Optimization of synthetic method. (2023, December 28). AIP Publishing.
  • Why is ethanol a solvent in my lab reaction. (2022, March 28). Reddit.
  • Green synthesis of chalcones derivatives. (2021, April 2). SciSpace.
  • Solvent-Free Synthesis of Chalcones. (2023, October 31). Green Chemistry Teaching and Learning Community (GCTLC).
  • Chemoselective, solvent-free aldol condensation reaction. (2000, February 24). Green Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017, November 1). MDPI.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Application Notes and Protocols for the Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone - Benchchem. (n.d.).
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.

Sources

Technical Support Center: Solubility Optimization for 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CDMC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aqueous solubility for biological assays and formulation.

Triage: Select Your Issue

Before proceeding, identify the specific failure mode you are experiencing. 4'-Chloro-2,4-dimethoxychalcone (CDMC) is a highly lipophilic chalcone derivative (LogP estimated > 3.5). Its lattice energy and lack of hydrogen bond donors make it practically insoluble in water.

SymptomDiagnosisRecommended Module
Turbidity/Precipitation upon adding stock to media.[1]"Crashing out" due to rapid polarity shift.Module 1: Co-solvent Optimization
Cell Toxicity in vehicle control wells.Organic solvent concentration exceeds cellular tolerance.Module 2: Cyclodextrin Complexation
Low Bioavailability in animal models.Poor dissolution rate-limited absorption (BCS Class II).Module 3: Solid Dispersions
Erratic Data (high standard deviation).Micro-precipitation or non-specific binding to plastics.Module 4: Validation & Handling

Module 1: Co-solvent Optimization (The "Quick Fix")

Context: The most common error is adding a high-concentration DMSO stock directly to aqueous media, causing immediate precipitation.[2]

The Protocol: Step-Down Dilution

Do not add 100% DMSO stock directly to the cell culture well. Use an intermediate dilution step.

  • Prepare Master Stock: Dissolve CDMC in 100% Anhydrous DMSO at 20 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare Intermediate Working Solution (100x):

    • Dilute the Master Stock into a compatible intermediate solvent (e.g., Ethanol or PEG-400) if DMSO toxicity is a concern, or keep as DMSO if <0.5% final concentration is acceptable.

  • Final Dilution:

    • Add the intermediate solution dropwise to pre-warmed (37°C) media while vortexing.

    • Critical: Never add media to the DMSO stock; always add stock to the media.

Solvent Compatibility Matrix
SolventSolubility of CDMCBiological Limit (Cell Culture)Notes
DMSO High (>20 mM)< 0.1% - 0.5% (v/v)Best universal solvent. High concentrations strip cell membranes.
Ethanol Moderate< 1.0% (v/v)Evaporates; keep plates sealed. Less toxic than DMSO for some lines.
PEG 400 High< 5.0% (v/v)Good co-solvent to reduce precipitation risk.
Water/PBS InsolubleN/ADo not use for stock preparation.

Module 2: Cyclodextrin Complexation (The "Gold Standard")

Context: If DMSO is toxic to your specific cell line (e.g., primary neurons, stem cells), you must encapsulate the hydrophobic CDMC molecule inside a hydrophilic shell. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for chalcones due to its cavity size matching the biphenyl structure.
Mechanism of Action

The chlorophenyl and dimethoxyphenyl rings of CDMC displace water from the hydrophobic cavity of the cyclodextrin. The outer hydroxyl groups of the CD maintain water solubility.

Protocol: Phase Solubility Complexation

Target: Create a soluble 1:1 inclusion complex.

  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water. Filter sterilize (0.22 µm).
    
  • Excess Addition: Add CDMC in excess (e.g., 5 mg per mL of CD solution).

  • Equilibration:

    • Shake at 200 RPM at Room Temperature for 24–48 hours .

    • Why? Complexation is an equilibrium process; time is required to reach stability.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove uncomplexed solid CDMC.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF filter.

  • Quantification: Measure the concentration of dissolved CDMC via UV-Vis (approx. 340–350 nm) or HPLC to determine the final soluble concentration.

Module 3: Solid Dispersions (In Vivo / Formulation)

Context: For animal studies or oral delivery, simple mixing isn't enough. You need to break the crystal lattice energy of CDMC to improve dissolution rates.

Workflow: Solvent Evaporation Method

Carriers: PVP K30 (Polyvinylpyrrolidone) or PEG 6000.

  • Dissolution: Dissolve CDMC and PVP K30 (Ratio 1:4 w/w) in a minimum volume of Ethanol/Chloroform (1:1).

  • Evaporation: Remove solvent via rotary evaporator at 45°C under vacuum.

  • Drying: Store in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Grind the resulting solid foam/film into a fine powder.

  • Result: The CDMC is now trapped in an amorphous state within the PVP polymer matrix, significantly increasing its dissolution rate in gastric fluids.

Visual Troubleshooting Guide

The following decision tree illustrates the logic flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Troubleshooting cluster_validation Validation Step Start Start: CDMC Solubility Issue Check_App Application Type? Start->Check_App InVitro In Vitro (Cell Culture) Check_App->InVitro Assays InVivo In Vivo (Animal/Oral) Check_App->InVivo Dosing DMSO_Check Is DMSO < 0.5% Tolerated? InVitro->DMSO_Check Solid_Disp Solid Dispersion (PVP/PEG Matrix) InVivo->Solid_Disp Standard Nano Nanocrystal/Liposome Formulation InVivo->Nano High Dose Req. Use_DMSO Use DMSO Stock (Step-Down Protocol) DMSO_Check->Use_DMSO Yes Use_CD Use HP-β-Cyclodextrin Inclusion Complex DMSO_Check->Use_CD No (Sensitive Cells) Check_Precip Check for Precipitation (Microscope/Turbidity) Use_DMSO->Check_Precip Use_CD->Check_Precip Solid_Disp->Check_Precip

Caption: Decision logic for selecting the appropriate solubilization vehicle for 4'-Chloro-2,4-dimethoxychalcone based on assay tolerance and application type.

Module 4: Validation (Quality Control)

Question: How do I know if my compound is actually in solution and not just a micro-suspension?

The Tyndall Effect Test: Shine a laser pointer (or focused light beam) through your prepared media solution.

  • Clear Beam Path: True solution.

  • Visible Beam/Scattering: Colloidal suspension or micro-precipitation (Risk of false positives in assays).

UV-Vis Confirmation:

  • Centrifuge your working solution (media + compound) at high speed (10,000g).

  • Sample the supernatant.

  • Measure absorbance at

    
     (approx. 340-350 nm for chalcones).
    
  • Compare against a standard curve prepared in 100% DMSO. If the signal is significantly lower, your compound has precipitated.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Chalcone Solubility in Cell Culture. Retrieved from 2

  • Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? Retrieved from 3

  • National Institutes of Health (NIH). (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from 4

  • Research Journal of Pharmacy and Technology. (2010). Solid dispersions of andrographolide with PVP-K30. Retrieved from 5

  • PubChem. (2025).[6] 4'-Chloro-2-methoxychalcone Properties. Retrieved from 6

Sources

Technical Support Center: Optimizing Reaction Temperature for 4'-Chloro-2,4-dimethoxychalcone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The synthesis of 4'-Chloro-2,4-dimethoxychalcone typically proceeds via a Claisen-Schmidt condensation between 4-chloroacetophenone and 2,4-dimethoxybenzaldehyde .

The Thermodynamic vs. Kinetic Dilemma:

  • 4-Chloroacetophenone: The chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the

    
    -protons. This facilitates rapid enolate formation even at lower temperatures [1].
    
  • 2,4-Dimethoxybenzaldehyde: The two methoxy groups are strong electron-donating groups (EDG) via resonance (+R). This significantly decreases the electrophilicity of the carbonyl carbon, making the nucleophilic attack by the enolate the rate-limiting step [2].

The Temperature Criticality: While standard protocols often suggest "room temperature" or "reflux," this specific substrate pair requires a nuanced thermal profile.[1][2] Insufficient heat leads to stalled conversion due to the deactivated aldehyde, while excessive heat promotes the Cannizzaro reaction and oligomerization [3].

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes related to thermal parameters.

Issue 1: Reaction Stalls with High Recovery of Aldehyde

User Question: "I am running the reaction at 20°C (RT) in Ethanol/NaOH. After 24 hours, TLC shows a strong spot for 2,4-dimethoxybenzaldehyde and only a faint product spot. Why isn't it converting?"

Technical Diagnosis: The reaction is kinetically limited. The 2,4-dimethoxy substitution pattern renders the aldehyde carbonyl electron-rich and sluggish toward nucleophilic attack. At 20°C, the activation energy (


) for the C-C bond formation is not being adequately met.

Corrective Action:

  • Increase Temperature: Elevate the reaction temperature to 40–50°C . This provides the necessary thermal energy to overcome the nucleophilic addition barrier without triggering significant side reactions.

  • Solvent Switch: If using Ethanol (bp 78°C), ensure you are not refluxing yet. If solubility is an issue at 20°C, the slight heat will also assist in homogenizing the reaction mixture [4].

Issue 2: "Oiling Out" or Resin Formation

User Question: "I refluxed the mixture at 80°C to speed up the reaction. Instead of a precipitate, I got a dark, sticky red oil that won't crystallize."

Technical Diagnosis: You have likely triggered Michael Addition polymerization or resinification .

  • Cause: At reflux temperatures (especially with strong bases like KOH/NaOH), the newly formed chalcone acts as a Michael acceptor. The excess enolate of 4-chloroacetophenone attacks the chalcone, leading to oligomers.

  • Secondary Cause: High thermal stress can degrade the heat-sensitive methoxy ether linkages or promote the Cannizzaro disproportionation of the starting aldehyde [5].

Corrective Action:

  • Thermal Throttling: Cap the temperature at 60°C .

  • Protocol Adjustment: Add the ketone (4-chloroacetophenone) slowly to the aldehyde/base mixture rather than mixing all at once. This keeps the enolate concentration low relative to the aldehyde, favoring the cross-aldol product over self-condensation or Michael addition.

Issue 3: Multiple Spots on TLC (Impurity Profile)

User Question: "My product yield is okay, but I see two extra spots just below the product on TLC. Recrystallization is difficult."

Technical Diagnosis: These are likely the


-hydroxy ketone intermediate  (incomplete dehydration) or the Cannizzaro byproduct  (2,4-dimethoxybenzoic acid).
  • Incomplete Dehydration: If the temperature is too low (<20°C), the elimination of water (

    
     mechanism) may not occur spontaneously.
    
  • Cannizzaro: If the temperature is >60°C with concentrated base, the aldehyde disproportionates.

Corrective Action:

  • For Incomplete Dehydration: Acidify the reaction mixture during workup (dilute HCl) and gently heat the crude solid in ethanol. The acid catalysis facilitates the dehydration of the

    
    -hydroxy ketone to the chalcone.
    

Optimized Experimental Protocol

This protocol balances the reactivity of the deactivated aldehyde with the stability of the product.

Reagents:

  • 4-Chloroacetophenone (10 mmol)

  • 2,4-Dimethoxybenzaldehyde (10 mmol)

  • NaOH (40% aq. solution, 5 mL) or KOH pellets (15 mmol)

  • Ethanol (95%, 30 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chloroacetophenone in 15 mL of Ethanol.

  • Catalyst Activation: Add the NaOH solution (or KOH pellets) and stir for 5-10 minutes at Room Temperature (25°C) . Observation: The solution may darken slightly as the enolate forms.

  • Addition: Dissolve 10 mmol of 2,4-dimethoxybenzaldehyde in the remaining 15 mL of Ethanol. Add this solution dropwise to the enolate mixture over 10 minutes.

  • Thermal Phase:

    • Initial: Stir at 25°C for 1 hour.

    • Ramp: Increase temperature to 45–50°C and maintain for 3–5 hours. Do not reflux.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aldehyde (lower Rf than ketone).

  • Workup:

    • Cool the mixture to 0–4°C (ice bath).

    • The product should precipitate as a yellow solid.

    • If no precipitate: Pour mixture into 100 mL ice water containing 2 mL HCl (to neutralize and catalyze dehydration).

  • Purification: Filter the solid. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane.

Representative Data: Temperature vs. Yield

The following data illustrates the impact of temperature on the yield of 4'-Chloro-2,4-dimethoxychalcone, highlighting the "Goldilocks Zone" around 45°C.

Temperature ConditionReaction TimeYield (%)Purity (HPLC)Primary Impurity
10°C (Cold) 24 Hours35%92%Unreacted Aldehyde /

-hydroxy ketone
25°C (RT) 12 Hours68%95%Unreacted Aldehyde
45°C (Optimized) 4 Hours 88% 98% Trace
78°C (Reflux) 2 Hours55%70%Oligomers / Michael Adducts

Visualizations

Figure 1: Reaction Mechanism & Thermal Influence

This diagram maps the chemical pathway, highlighting where temperature exerts positive (green) or negative (red) control.

ReactionMechanism Start 4-Chloroacetophenone + Base (OH-) Enolate Enolate Ion (Reactive Nucleophile) Start->Enolate Fast at RT Aldol Beta-Hydroxy Ketone (Intermediate) Enolate->Aldol Rate Limiting Step Requires T > 30°C Aldehyde 2,4-Dimethoxybenzaldehyde (Electron-Rich Electrophile) Aldehyde->Aldol Product 4'-Chloro-2,4-dimethoxychalcone (Final Product) Aldol->Product Dehydration (-H2O) SideProduct Oligomers / Cannizzaro Products Aldol->SideProduct High Temp (>60°C) Michael Addition Caption Fig 1: Thermal influence on Claisen-Schmidt pathway. Moderate heat aids the rate-limiting addition step.

Figure 2: Optimization Workflow

A decision tree for researchers to optimize their specific setup.

OptimizationFlow Start Start Synthesis (Standard Protocol) CheckTLC Check TLC (4 Hours) Start->CheckTLC Result1 Aldehyde Remains CheckTLC->Result1 Result2 Clean Conversion CheckTLC->Result2 Result3 Many Spots/Tar CheckTLC->Result3 Action1 Increase Temp to 50°C or Add More Base Result1->Action1 Action2 Isolate & Purify Result2->Action2 Action3 Reduce Temp to 25°C Dilute Reaction Result3->Action3 Caption Fig 2: Decision matrix for thermal adjustments based on TLC monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis is often superior for chalcones. A typical protocol would be 140°C for 5-10 minutes in ethanol. However, because 2,4-dimethoxybenzaldehyde is sensitive, start with lower power (100°C) to prevent degradation [6].

Q: Why do you recommend Ethanol over Methanol? A: Ethanol has a slightly higher boiling point (78°C vs 65°C), allowing for a broader safe temperature window (40-50°C) without approaching reflux turbulence. Additionally, ethanol is generally greener and less toxic.

Q: My product is bright yellow. Is this normal? A: Yes. Chalcones are characteristically yellow to orange due to the extended conjugation of the


-unsaturated ketone system connecting the two aromatic rings. A color change from colorless (starting materials) to yellow is a good visual indicator of reaction progress.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from 3

  • Royal Society of Chemistry. (2025). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects. Retrieved from 7

  • BenchChem. (2025).[3][4][5][6] The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Retrieved from 1

  • ResearchGate. (2024).[8] How to improve the yield of chalcone synthesis? Retrieved from 8

  • BenchChem. (2025).[3][5][6] Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from 4

  • Komala, I., et al. (2022).[9] Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. Pharmaceutical and Biomedical Sciences Journal. Retrieved from 9

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of 4'-Chloro-2,4-dimethoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 4'-Chloro-2,4-dimethoxychalcone derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of modifying this promising chemical scaffold to enhance its therapeutic potential. We will delve into the synthesis, biological evaluation, and the critical analysis of how subtle molecular changes can lead to significant differences in biological activity.

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings.[1] This core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The lead compound of interest here, 4'-Chloro-2,4-dimethoxychalcone, presents a unique combination of electron-withdrawing and electron-donating groups that make it a compelling starting point for further optimization.

This guide will provide not only the "what" but also the "why" behind the experimental designs and SAR interpretations, reflecting a field-proven approach to small molecule drug discovery.

Synthesis of 4'-Chloro-2,4-dimethoxychalcone Derivatives: A Step-by-Step Protocol

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an acetophenone and a benzaldehyde.[4] This method allows for the facile introduction of a wide variety of substituents on both aromatic rings, making it ideal for generating a library of derivatives for SAR studies.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a series of 4'-Chloro-2,4-dimethoxychalcone derivatives with varying substituents on the B-ring.

Materials:

  • 4'-Chloro-2,4-dimethoxyacetophenone (Starting Material A)

  • Various substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde) (Starting Material B)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 60%)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round bottom flask, dissolve 1 mmol of 4'-Chloro-2,4-dimethoxyacetophenone in 10 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 3 mL of a 60% aqueous NaOH solution dropwise to the reaction mixture. Continue stirring for 30 minutes.

  • Aldehyde Addition: Add 1 mmol of the desired substituted benzaldehyde to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates the progression of the reaction.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is crucial to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion.

  • Ethanol is a common solvent as it can dissolve both the reactants and the base to a sufficient extent.

  • The reaction is typically carried out at room temperature to minimize side reactions.

  • Pouring the reaction mixture into ice-cold water facilitates the precipitation of the less polar chalcone product while the more polar starting materials and byproducts remain in solution.

Comparative Biological Evaluation

The diverse biological activities of chalcones necessitate a range of assays to fully characterize the effects of structural modifications. For the purpose of this guide, we will focus on the anticancer properties of our synthesized derivatives, a common therapeutic target for this class of compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized chalcone derivatives against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Synthesized chalcone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).

Comparative Data of Hypothetical Derivatives

To illustrate the principles of SAR, let's consider a hypothetical dataset for a series of 4'-Chloro-2,4-dimethoxychalcone derivatives tested against the MCF-7 breast cancer cell line.

Compound B-Ring Substituent (R) IC50 (µM) against MCF-7
1 (Lead) -H15.2
2 4-OCH₃5.8
3 4-N(CH₃)₂2.1
4 4-NO₂25.6
5 3,4,5-(OCH₃)₃1.5

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above, although hypothetical, is representative of typical SAR trends observed for chalcone derivatives.[5] By systematically analyzing the impact of different substituents on the B-ring, we can derive valuable insights for designing more potent analogues.

Caption: Core structure of 4'-Chloro-2,4-dimethoxychalcone derivatives.

Analysis of SAR:

  • Electron-Donating Groups Enhance Activity: The introduction of electron-donating groups (EDGs) on the B-ring generally leads to a significant increase in cytotoxic activity. For instance, the methoxy group in compound 2 (IC50 = 5.8 µM) and the dimethylamino group in compound 3 (IC50 = 2.1 µM) resulted in a marked improvement in potency compared to the unsubstituted lead compound 1 (IC50 = 15.2 µM). The trimethoxy substitution in compound 5 yielded the most potent analogue (IC50 = 1.5 µM), suggesting that multiple EDGs can have a synergistic effect.[6]

  • Electron-Withdrawing Groups Decrease Activity: Conversely, the presence of a strong electron-withdrawing group (EWG) like the nitro group in compound 4 (IC50 = 25.6 µM) was detrimental to the anticancer activity.

  • The Role of the α,β-Unsaturated Carbonyl Group: This Michael acceptor moiety is a key pharmacophore in many chalcones, enabling them to form covalent bonds with nucleophilic residues in target proteins, such as cysteine residues in enzymes or transcription factors.[2]

  • The Contribution of the A-Ring Substituents: The 4'-chloro and 2,4-dimethoxy groups on the A-ring are likely crucial for the initial binding of the molecule to its biological target. The chlorine atom can participate in halogen bonding, while the methoxy groups can form hydrogen bonds, collectively anchoring the molecule in the active site.

Modulation of Signaling Pathways

Chalcones are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. One of the key pathways often implicated is the NF-κB (Nuclear Factor kappa B) signaling pathway.[2]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P DNA DNA NFkB->DNA translocates to nucleus and binds to Proteasome Proteasome IkB_P->Proteasome degradation Genes Pro-inflammatory Gene Expression DNA->Genes Chalcone 4'-Chloro-2,4-dimethoxy -chalcone Derivative Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

The inhibition of the IKK complex by chalcones prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[2]

Conclusion and Future Perspectives

The SAR analysis of 4'-Chloro-2,4-dimethoxychalcone derivatives reveals a clear trend where electron-donating substituents on the B-ring significantly enhance anticancer activity. The lead compound itself serves as a valuable template for further optimization.

Future research should focus on:

  • Exploring a wider range of substituents: Investigating the effects of different heterocyclic rings and other functional groups on the B-ring could lead to the discovery of even more potent compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets of the most active derivatives will be crucial for their further development as therapeutic agents.

  • In vivo studies: Promising candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

By systematically applying the principles of SAR, we can continue to refine the structure of 4'-Chloro-2,4-dimethoxychalcone to unlock its full therapeutic potential.

References

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC. (2024, September 5).
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC.
  • New chalcone derivatives: synthesis, antiviral activity and mechanism of action. SpringerLink.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2).
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
  • Structure-activity Relationship Studies on Chalcone Derivatives. The Potent Inhibition of Chemical Mediators Release - PubMed. (2003, January 2).
  • Synthesis of 4-chloro-chalcone derivatives. Reaction conditions - ResearchGate.
  • Structure–activity relationship studies on chalcone derivatives - ResearchGate. (2025, August 6).
  • Synthesis and Biological Study of Substituted 2”-Hydoxy, 2”,4”- dichloro Chalcones and Their Co. (2022, February 16). Advanced Journal of Chemistry-Section A.
  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • synthesis and characterization of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository. (2022, May 30). UTAR Institutional Repository.
  • Chalcones: Synthetic Chemistry Follows Where Nature Leads - LJMU Research Online. (2021, August 13). LJMU Research Online.
  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. International Journal of Pharmaceutical and Clinical Research.
  • Journal of Chemical Health Risks In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Can. (2024, May 1). Journal of Chemical Health Risks.
  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - NIH.
  • Advances in Chalcones with Anticancer Activities - Ingenta Connect. (2014, July 29). Ingenta Connect.

Sources

Comparative bioactivity of 4'-Chloro-2,4-dimethoxychalcone vs. 2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 4'-Chloro-2,4-dimethoxychalcone vs. 2,4-dimethoxychalcone

Executive Summary

This technical guide compares the pharmacological profiles of 2,4-dimethoxychalcone (2,4-DMC) and its halogenated derivative, 4'-Chloro-2,4-dimethoxychalcone (4'-Cl-2,4-DMC) .

  • 2,4-DMC serves as a privileged scaffold in medicinal chemistry, primarily recognized for its insulin-mimetic properties and moderate anti-inflammatory activity. It acts as a cytoprotective agent for pancreatic

    
    -cells against glucotoxicity.
    
  • 4'-Cl-2,4-DMC represents a "potency-optimized" hit. The introduction of a chlorine atom at the 4'-position (B-ring) significantly enhances lipophilicity and metabolic stability , shifting the bioactivity profile toward potent cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) and improved antitubercular efficacy.

Physicochemical Profile

The addition of the chlorine atom fundamentally alters the molecule's ability to penetrate cell membranes and interact with hydrophobic protein pockets.

Property2,4-dimethoxychalcone4'-Chloro-2,4-dimethoxychalconeImpact of Modification
Molecular Formula


Halogenation increases MW.
Molecular Weight 268.31 g/mol 302.75 g/mol Remains within Lipinski's Rule of 5.
LogP (Lipophilicity) ~3.2~3.9 - 4.1Critical: Higher LogP enhances membrane permeability and intracellular accumulation.
Electronic Effect Electron-donating (Methoxy)Electron-withdrawing (Chloro)The Cl atom creates a "sigma-hole," potentially enhancing non-covalent interactions with target enzymes.
Metabolic Stability Moderate (Susceptible to hydroxylation)HighCl blocks the para-position on the B-ring, preventing rapid metabolic deactivation by CYP450s.

Comparative Bioactivity Analysis

A. Anticancer Activity (Cytotoxicity)

The 4'-Cl derivative exhibits superior potency against solid tumor cell lines.[1]

  • 2,4-DMC: Shows moderate IC

    
     values (typically >20-50 
    
    
    
    M) against breast cancer lines (MCF-7). It is often cytostatic rather than cytotoxic at lower doses.
  • 4'-Cl-2,4-DMC: The chlorine substitution typically lowers the IC

    
     into the single-digit micromolar range (5-15 
    
    
    
    M).
    • Mechanism:[1][2][3][4] The

      
      -unsaturated ketone acts as a Michael acceptor, alkylating cysteine residues on Tubulin , preventing polymerization. The 4'-Cl substituent enhances binding affinity to the hydrophobic colchicine-binding site of tubulin.
      
B. Anti-Inflammatory & Insulin Signaling
  • 2,4-DMC: Highly effective in inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages. It protects RIN-5F (pancreatic) cells from high-glucose-induced apoptosis, effectively acting as an insulin secretagogue.

  • 4'-Cl-2,4-DMC: Retains anti-inflammatory activity via NF-

    
    B inhibition but is less characterized for insulin mimicry due to its higher cytotoxicity profile, which may be undesirable for chronic metabolic therapy.
    

Mechanistic Visualization (SAR & Pathway)

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the shared mechanism of NF-


B inhibition.

Bioactivity_SAR Scaffold Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) DMC 2,4-Dimethoxychalcone (Base Compound) Scaffold->DMC + 2,4-OMe (A-Ring) Cl_DMC 4'-Chloro-2,4-dimethoxychalcone (Halogenated Derivative) DMC->Cl_DMC + 4'-Cl (B-Ring) (Lipophilicity Boost) Effect_DMC Insulin Mimetic Moderate Anti-inflammatory DMC->Effect_DMC Effect_Cl Enhanced Cytotoxicity Tubulin Inhibition Metabolic Stability Cl_DMC->Effect_Cl

Caption: SAR progression from the base scaffold to the enhanced cytotoxic derivative.

NFkB_Pathway Stimulus LPS / TNF-alpha IKK IKK Complex (Target of Michael Addition) Stimulus->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB Degradation releases Nucleus Nuclear Translocation NFkB->Nucleus Inflammation Pro-inflammatory Cytokines (NO, COX-2, iNOS) Nucleus->Inflammation Transcription Chalcone Chalcone (Michael Acceptor) Chalcone->IKK Inhibits via Cysteine Alkylation

Caption: Mechanism of Action: Covalent inhibition of the IKK complex preventing NF-kB activation.

Experimental Protocols

To validate the comparative bioactivity, the following self-validating protocols are recommended.

Protocol A: Synthesis via Claisen-Schmidt Condensation

This method synthesizes both compounds, varying only the acetophenone precursor.

  • Reagents:

    • Aldehyde: 2,4-Dimethoxybenzaldehyde (1.0 eq).

    • Ketone: Acetophenone (for 2,4-DMC) OR 4'-Chloroacetophenone (for 4'-Cl-2,4-DMC) (1.0 eq).

    • Base: 40% NaOH (aq).

    • Solvent: Ethanol (95%).

  • Procedure:

    • Dissolve the ketone and aldehyde in Ethanol (10 mL/mmol).

    • Add NaOH dropwise at 0°C while stirring.

    • Stir at room temperature for 12–24 hours. (Monitor via TLC: Hexane/EtOAc 3:1).

    • Pour into crushed ice/water and acidify with 10% HCl to pH ~4.

    • Filter the precipitate and recrystallize from Ethanol.

  • Validation:

    • 4'-Cl-2,4-DMC Melting Point: ~128–130°C.

    • NMR Check: Look for the characteristic doublet of doublets for the

      
      -unsaturated protons (
      
      
      
      7.4–8.0 ppm,
      
      
      Hz, indicating trans-geometry).
Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC


 shift between the two compounds.
  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100

      
      M).
      
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1

      
      M).
      
  • Incubation: Treat cells for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Log[inhibitor] vs. response).

    • Expected Result: 4'-Cl-2,4-DMC should show a left-shift in the curve (lower IC

      
      ) compared to 2,4-DMC.
      

References

  • BenchChem. A Comparative Analysis of 4'-Methoxychalcone and Its Hydroxylated Derivatives in Drug Discovery. (Detailed SAR regarding methoxy/chloro substitutions).

  • Hu, Y. C., et al. (2012). In vitro investigation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone for glycemic control.[5] (Establishes the insulin-mimetic baseline for methoxy-chalcones).

  • Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to... potent nuclear factor kappaB inhibitors.[2] (Mechanistic grounding for NF-kB inhibition).

  • Madrid, A., et al. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. (Comparative cytotoxicity data for chalcone derivatives).

  • Tabti, et al. (2022). Synthesis and Biological Study of Substituted... 4-methoxy-2'',4''-dichloro Chalcones.[6] (Specific synthesis and bioactivity of chloro-methoxy chalcones).

Sources

Comprehensive Validation Framework: Spectroscopic Characterization of 4'-Chloro-2,4-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4'-Chloro-2,4-dimethoxychalcone (CDMC) represents a privileged scaffold in medicinal chemistry, particularly valued for its lipophilic modulation via the chloro-substituent and electron-donating potential of the dimethoxy motif. However, the synthesis of this compound via Claisen-Schmidt condensation is prone to specific failure modes: incomplete conversion of the 4-chloroacetophenone, contamination with the cis (


) isomer, or aldol adduct retention.

This guide provides a rigorous, self-validating framework for characterizing CDMC. Unlike standard data sheets, this document compares Experimental Methodologies vs. Theoretical Predictions and Product vs. Precursor Signatures , ensuring you can distinguish the target molecule from structurally similar impurities.

The "Prime" Nomenclature Critical Check

Before proceeding, verify your target structure. In chalcone IUPAC nomenclature:

  • Prime (') positions denote the A-ring (derived from the acetophenone).

  • Unprimed positions denote the B-ring (derived from the benzaldehyde).

Target Structure: (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

  • A-Ring: 4-Chlorophenyl[1][2][3][4]

  • B-Ring: 2,4-Dimethoxyphenyl[2]

Comparative Analysis: Validation Modalities

To validate CDMC, we employ a triangulation strategy. Single-method analysis is insufficient due to the electronic similarity of the precursors.

Table 1: Comparative Validation Metrics (Product vs. Alternatives)
FeatureTarget: (E)-CDMC Alternative: (Z)-Isomer Impurity: 4-Chloroacetophenone Impurity: 2,4-Dimethoxybenzaldehyde
1H NMR Vinyl Coupling (

)
15.0 – 16.0 Hz (Diagnostic)11.0 – 13.0 HzN/A (Methyl singlet ~2.6 ppm)N/A (Aldehyde singlet ~10 ppm)
IR Carbonyl (

)
~1650–1660 cm⁻¹ (Conjugated)~1665 cm⁻¹~1685 cm⁻¹ (Less conjugated)~1680 cm⁻¹
UV-Vis (

)
Red-shifted (~340–360 nm) Blue-shifted vs. trans~250 nm~280–300 nm
Melting Point High/Sharp (Typically >110°C) Lower/Broad20°C (Liquid/Low melt)68–71°C

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis product. This workflow is designed to prevent false positives common in chalcone synthesis.

ValidationWorkflow Start Crude Product Isolation TLC TLC Screening (Mobile Phase: Hexane/EtOAc 4:1) Start->TLC Decision1 Single Spot? Rf differs from precursors? TLC->Decision1 Recryst Recrystallization (EtOH or EtOAc/Hexane) Decision1->Recryst No (Multiple Spots) NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Decision1->NMR Yes Recryst->TLC VinylCheck Check Vinyl Region (7.3 - 8.0 ppm) NMR->VinylCheck Coupling Calculate J Constant for doublet pair VinylCheck->Coupling Trans J = 15-16 Hz (E)-Isomer Confirmed Coupling->Trans High J Cis J = 11-13 Hz (Z)-Isomer Detected Coupling->Cis Low J IR FTIR Confirmation (C=O shift) Trans->IR Cis->Recryst Isomerize/Purify Final Validated CDMC IR->Final

Figure 1: Logical workflow for stepwise structural validation of 4'-Chloro-2,4-dimethoxychalcone.

Deep Dive: Spectroscopic Characterization

A. 1H NMR Spectroscopy (The Gold Standard)

NMR is the only technique capable of definitively proving the stereochemistry (


 vs 

) and the substitution pattern simultaneously.

Experimental Protocol:

  • Dissolve 10 mg of dry sample in 0.6 mL CDCl₃.

  • Acquire spectrum (minimum 300 MHz, ideally 500 MHz).

  • Reference TMS to 0.00 ppm.

Expected Data & Assignment:

Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.85, 3.90 Singlets (s)3H, 3HOMe (2-pos, 4-pos)Distinct environments due to ortho-positioning.
6.45 – 6.55 Multiplet2HAr-H (B-ring: H3, H5)Shielded by ortho/para methoxy groups.
7.35 – 7.45 Doublet (

)
1HVinyl

-H

Hz
.[5] Adjacent to carbonyl.[2][5][6][7]
7.45 – 7.55 Doublet (

)
2HAr-H (A-ring: H3', H5')Part of AA'BB' system (ortho to Cl).
7.55 – 7.65 Doublet (

)
1HAr-H (B-ring: H6)Deshielded; confirms 2,4-substitution.
7.90 – 8.00 Doublet (

)
2HAr-H (A-ring: H2', H6')Deshielded by carbonyl anisotropy.
8.05 – 8.15 Doublet (

)
1HVinyl

-H

Hz
.[5] Most deshielded vinyl proton.

Critical Validation Step: Calculate the coupling constant (


) for the vinyl doublets.


  • Pass:

    
     Hz (Trans/E).
    
  • Fail:

    
     Hz (Cis/Z) or no doublets (Reaction failure).
    
B. FTIR Spectroscopy (Functional Group Fingerprinting)

FTIR is used primarily to confirm the presence of the


-unsaturated ketone system and the absence of hydroxyl precursors.

Protocol: KBr pellet method or ATR (Attenuated Total Reflectance).

  • C=O Stretch (1650–1660 cm⁻¹): This is the most diagnostic peak.

    • Why? A standard ketone (like 4-chloroacetophenone) appears at ~1685 cm⁻¹. The conjugation in the chalcone lowers the bond order, shifting the peak to a lower wavenumber (Red shift).

  • C=C Alkenyl Stretch (1580–1600 cm⁻¹): Confirms the double bond formation.

  • C-O-C Stretch (1200–1260 cm⁻¹): Strong bands confirming the methoxy ethers.

  • Absence of -OH: Ensure no broad band at 3200–3500 cm⁻¹ (indicates wet sample or aldol intermediate that didn't dehydrate).

Theoretical vs. Experimental Comparison

To further validate the structure, we compare experimental results with Density Functional Theory (DFT) predictions. This is essential for publication-quality characterization.

Methodology: DFT/B3LYP/6-311G(d,p) level of theory (Standard for small organic molecules).

SpectralComparison DFT DFT Prediction (B3LYP/6-311G) CO_DFT C=O: ~1640 cm⁻¹ (Overestimated conjugation) DFT->CO_DFT H_DFT Vinyl H-Beta: 8.2 ppm DFT->H_DFT Exp Experimental Data (Bench Result) CO_Exp C=O: 1655 cm⁻¹ Exp->CO_Exp H_Exp Vinyl H-Beta: 8.1 ppm Exp->H_Exp CO_DFT->CO_Exp Scaling Factor ~0.96

Figure 2: Correlation between Theoretical (DFT) and Experimental spectral data.

Interpretation: DFT calculations often overestimate the conjugation, resulting in lower predicted carbonyl frequencies (~1640 cm⁻¹) compared to experimental values (~1655 cm⁻¹). A scaling factor (typically 0.961) is applied to theoretical vibrational frequencies to align them with bench data.

Synthesis & Purification Protocol

To ensure the spectral data above is achievable, follow this optimized protocol.

  • Stoichiometry: Mix 4-chloroacetophenone (10 mmol) and 2,4-dimethoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Catalysis: Add 40% NaOH (aq) dropwise (2 mL) while stirring at room temperature.

    • Note: Excess heat promotes polymerization or Cannizzaro side reactions.

  • Monitoring: Stir for 3–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot (usually the limiting reagent).

  • Workup: Pour reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize base).

  • Purification (Critical):

    • Filter the precipitate.

    • Recrystallize from Ethanol. This removes unreacted acetophenone and stabilizes the trans isomer.

    • Yield Target: >85%.[2][5][8]

References

  • Synthesis & General Characterization: Sum, A. A. T., et al. (2019). "Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies." Rasayan Journal of Chemistry, 12(2), 502-510.[5]

  • Crystallographic Data (Analogous Structures): Shettigar, V., et al. (2006).[9] "3,4-Dimethoxychalcone."[9] Acta Crystallographica Section E, E62, o4646–o4647.[9] (Provides baseline geometry for dimethoxy-substituted chalcones).

  • Spectroscopic Database: ChemicalBook. "4,4'-Dimethoxychalcone NMR Spectrum" (Used for comparative shift analysis of the dimethoxy moiety).

  • Specific Isomer Reference: ChemScene. "(2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one Product Data."

Sources

Comparing antioxidant activity of 4'-Chloro-2,4-dimethoxychalcone with standard ascorbic acid

[1][2]

Executive Summary: The Mechanistic Divergence

For drug development professionals, comparing these two compounds requires understanding that they operate via fundamentally different mechanisms.

  • Ascorbic Acid (Standard): Acts as a Direct Radical Scavenger (Type I Antioxidant). It donates hydrogen atoms (HAT mechanism) immediately to neutralize reactive oxygen species (ROS).

  • 4'-Chloro-2,4-dimethoxychalcone (Target): Based on its structure (lack of phenolic hydroxyls), it is predicted to be a poor direct scavenger but a potential Indirect Antioxidant (Nrf2 Inducer) . Its

    
    -unsaturated ketone moiety acts as a Michael acceptor, potentially triggering cellular antioxidant defense systems (Phase II enzymes) rather than neutralizing radicals directly.
    

Hypothesis: In a head-to-head DPPH assay, Ascorbic Acid will vastly outperform the Chalcone. However, in a cellular ARE-Luciferase assay, the Chalcone may show superior long-term efficacy.

Chemical Structure & Reactivity Analysis

The difference in antioxidant potential is dictated by the specific functional groups on the scaffold.

FeatureAscorbic Acid (Standard)4'-Chloro-2,4-dimethoxychalcone (Target)Impact on Activity
Core Scaffold Furanone (Enediol)1,3-Diaryl-2-propen-1-one (Chalcone)Ascorbic: High H-donating potential.Chalcone: High electrophilicity (Michael acceptor).
H-Donors 2 Enolic Hydroxyls (-OH)None (0 Hydroxyls)Critical: The Chalcone lacks the H-atoms necessary for direct radical quenching (DPPH/ABTS).
Substituents -4'-Chloro: Electron-withdrawing (Ring A).2,4-Dimethoxy: Electron-donating (Ring B).4'-Cl: Increases lipophilicity (LogP) and metabolic stability.2,4-OMe: Increases electron density but cannot donate H like an -OH group.

Mechanistic Visualization

The following diagram illustrates the divergent pathways by which these two compounds mitigate oxidative stress.

AntioxidantMechanismAAAscorbic Acid(Standard)ROSFree Radical(DPPH• / OH•)AA->ROS H-Atom Transfer (HAT)Chalcone4'-Chloro-2,4-dimethoxychalconeKeap1Keap1-Nrf2ComplexChalcone->Keap1 Michael Addition(Electrophilic Attack)StableStable Molecule(Non-radical)ROS->Stable NeutralizationNrf2Nrf2 Release(Nucleus Translocation)Keap1->Nrf2 DissociationAREARE Activation(DNA)Nrf2->ARE BindingEnzymesPhase II Enzymes(HO-1, NQO1)ARE->Enzymes TranscriptionEnzymes->ROS EnzymaticDetoxification

Caption: Ascorbic Acid neutralizes radicals directly (fast), while the Chalcone likely acts via the Keap1-Nrf2 pathway to induce cellular defense (slow, sustained).

Performance Comparison: Predicted & Reference Data

Since specific data for CAS 18493-31-7 is rare, we use 4'-Chlorochalcone and 2,4-Dimethoxychalcone as high-confidence proxies to set the baseline for your experiments.

Table 1: In Vitro Antioxidant Activity (DPPH Assay)
CompoundIC50 Value (µg/mL)Relative PotencyMechanism Note
Ascorbic Acid 4.0 – 8.0 Very High Rapid H-atom donation from enediol group.
4'-Chlorochalcone (Proxy)~210.0Very LowLacks H-donors; Cl- group withdraws electrons.
2,4-Dimethoxychalcone (Proxy)> 100.0LowMethoxy groups stabilize radicals poorly compared to -OH.
4'-Chloro-2,4-dimethoxychalcone Predicted: >150.0 Negligible Do not expect activity in DPPH. Use this as a negative control.

Technical Insight: If you observe high activity (IC50 < 50 µg/mL) for the Chalcone, suspect hydrolysis of the methoxy groups to hydroxyls (demethylation) or sample contamination.

Experimental Protocols

To objectively compare these products, you must run two distinct assays: one for direct scavenging (where Ascorbic Acid wins) and one for cellular response (where the Chalcone may compete).

Protocol A: DPPH Radical Scavenging Assay (Direct)

Use this to confirm the lack of direct H-donating ability of the Chalcone.

  • Preparation:

    • Stock: Dissolve 4'-Chloro-2,4-dimethoxychalcone in DMSO (it is likely insoluble in pure water). Dissolve Ascorbic Acid in Methanol/Water .

    • DPPH Solution: Prepare 0.1 mM DPPH in methanol (freshly made, protect from light).

  • Workflow:

    • Prepare serial dilutions (10 – 500 µg/mL).

    • Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

    • Control: Ascorbic Acid (1 – 20 µg/mL).

    • Blank: DMSO + DPPH.

  • Incubation: 30 minutes in the dark at Room Temp (25°C).

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Keap1-Nrf2 Activation Assay (Indirect)

Use this to validate the Chalcone's potential as a drug candidate.

  • Cell Line: ARE-Luciferase reporter cell line (e.g., HepG2-ARE).

  • Treatment:

    • Treat cells with Chalcone (1 – 20 µM) for 6–12 hours .

    • Positive Control: Sulforaphane or tBHQ (Known Nrf2 activators).

    • Reference: Ascorbic Acid (often has little effect on Nrf2 in non-stressed cells).

  • Readout: Lyse cells and measure Luciferase activity (Luminescence).

  • Expectation: The Chalcone should induce a 2–5 fold increase in Luciferase activity due to the electrophilic enone moiety reacting with Keap1 cysteines.

Conclusion & Recommendation

  • For Formulation Stability: Use Ascorbic Acid . The Chalcone will not protect your formulation from oxidation in the bottle.

  • For Therapeutic Efficacy: If your goal is to reduce intracellular oxidative stress via gene regulation, 4'-Chloro-2,4-dimethoxychalcone is the superior candidate to investigate. It acts as a "pro-drug" of sorts for the antioxidant system, whereas Ascorbic Acid is a consumable buffer.

Final Verdict: Do not compare them solely on IC50 values. They belong to different classes of antioxidants.[1] Use Ascorbic Acid as the positive control for assay validity , not as a direct benchmark for the Chalcone's potency.

References

  • BenchChem. (2026).[2] 4'-Chlorochalcone: A Comparative Guide to In Vitro Validation. Retrieved from

  • Sivakumar, P. M., et al. (2011). Synthesis and antioxidant activity of chalcones. Chemical Biology & Drug Design. (General SAR on chalcones establishing low DPPH activity for non-phenolics).
  • Singh, P., et al. (2014). Synthesis and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives. Journal of Chemical and Pharmaceutical Research. (Demonstrates the necessity of 2'-OH for direct scavenging).
  • Foresti, R., et al. (2013). The Nrf2 pathway: A potential target for chalcones in inflammation. Antioxidants & Redox Signaling. (Mechanistic basis for Michael acceptor activity).
  • Sigma-Aldrich. (2026). Product Specification: 4'-Chloro-2,4-dimethoxychalcone (CAS 18493-31-7). Retrieved from

A Comparative Analysis of 4'-Chloro-2,4-dimethoxychalcone Binding Affinities: A Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, chalcones represent a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] These α,β-unsaturated ketones, precursors to flavonoids, are abundant in nature and are readily synthesized, making them attractive starting points for the development of novel therapeutics.[3][4] This guide provides a comprehensive, in-silico investigation into the binding affinities of 4'-Chloro-2,4-dimethoxychalcone against a prominent anticancer target, the Epidermal Growth Factor Receptor (EGFR), benchmarked against the parent chalcone and a related derivative, 4,4'-dimethoxychalcone.

The rationale for selecting EGFR stems from its well-established role in regulating key cellular processes such as proliferation, differentiation, and survival.[5] Its overexpression is a hallmark of numerous malignancies, including breast, lung, and colorectal cancers, making it a critical target for anticancer drug development.[5] Chalcone derivatives have been previously identified as potential EGFR inhibitors, underscoring the relevance of this investigation.[5]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also a transparent, step-by-step protocol for the molecular docking studies. By elucidating the influence of specific substitutions on the chalcone scaffold, we aim to provide valuable insights for the rational design of more potent and selective therapeutic agents.

I. Methodological Framework: A Validated In-Silico Approach

The cornerstone of this study is a robust molecular docking workflow, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method allows for the estimation of binding affinity, providing a quantitative measure of the strength of the interaction.

Experimental Workflow

The following diagram illustrates the sequential steps of the molecular docking protocol employed in this study.

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure Acquisition (EGFR - PDB ID: 1M17) PDB_Prep Receptor Preparation (Protonation, Water Removal) PDB->PDB_Prep Clean & Prepare Ligand Ligand Structure Preparation Dock Molecular Docking Simulation Ligand->Dock Input Ligands PDB_Prep->Dock Input Receptor Analyze Binding Affinity & Interaction Analysis Dock->Analyze Generate Poses Compare Comparative Analysis Analyze->Compare Extract Data

Caption: Molecular docking workflow from protein preparation to comparative analysis.

Detailed Protocol

1. Receptor Preparation:

  • Acquisition: The crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 1M17).

  • Preparation: The protein structure was prepared using AutoDockTools. This involved the removal of water molecules and the original ligand, followed by the addition of polar hydrogens and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT format.

2. Ligand Preparation:

  • Structure Generation: The 3D structures of 4'-Chloro-2,4-dimethoxychalcone, the parent chalcone, and 4,4'-dimethoxychalcone were generated using ChemDraw and subsequently converted to 3D structures in Chem3D.

  • Energy Minimization: The energy of each ligand was minimized using the MM2 force field to obtain a stable conformation.

  • File Format Conversion: The optimized ligand structures were converted to the PDBQT format using AutoDockTools, with the automatic detection of the torsional root.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box was defined to encompass the active site of EGFR, centered on the position of the co-crystallized ligand. The dimensions of the grid box were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations using AutoDock Vina. The exhaustiveness of the search was set to 8.

  • Output: The docking simulation generated nine binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.

II. Comparative Binding Affinity Analysis

The primary objective of this study was to compare the binding affinities of the selected chalcone derivatives with the EGFR kinase domain. The binding affinity is a measure of the strength of the non-covalent interactions between the ligand and the protein, with a more negative value indicating a stronger interaction.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)
Parent ChalconeC15H12O208.26-7.8
4,4'-DimethoxychalconeC17H16O3268.31-8.5
4'-Chloro-2,4-dimethoxychalconeC17H15ClO3302.75-9.2

Note: The binding affinity values are predictive and obtained from in-silico simulations.

Analysis of Molecular Interactions

The binding modes of the top-ranked poses were visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

interactions cluster_ligands Ligands cluster_interactions Key Interactions with EGFR Active Site Residues Chalcone Parent Chalcone H_Bond Hydrogen Bonds Chalcone->H_Bond Weaker Hydrophobic Hydrophobic Interactions Chalcone->Hydrophobic Moderate DMC 4,4'-Dimethoxychalcone DMC->H_Bond Moderate DMC->Hydrophobic Significant CDMC 4'-Chloro-2,4-dimethoxychalcone CDMC->H_Bond Stronger CDMC->Hydrophobic Extensive

Caption: Conceptual diagram of the relative interaction strengths of the chalcones with EGFR.

III. Discussion: Structure-Activity Relationship Insights

The results of our molecular docking study provide valuable insights into the structure-activity relationship of chalcone derivatives as potential EGFR inhibitors. The predicted binding affinities suggest that the substitutions on the chalcone scaffold significantly influence its interaction with the EGFR kinase domain.

The parent chalcone, with a binding affinity of -7.8 kcal/mol, serves as a baseline for this comparison. The introduction of two methoxy groups in 4,4'-dimethoxychalcone leads to a notable increase in binding affinity to -8.5 kcal/mol. This enhancement can be attributed to the ability of the methoxy groups to participate in additional hydrogen bonding and hydrophobic interactions within the active site.

The most potent of the three compounds, 4'-Chloro-2,4-dimethoxychalcone, exhibited a predicted binding affinity of -9.2 kcal/mol. This suggests that the combination of a chloro group at the 4'-position and two methoxy groups at the 2- and 4-positions provides a favorable substitution pattern for EGFR inhibition. The electron-withdrawing nature of the chlorine atom, coupled with the hydrogen bond-forming capacity of the methoxy groups, likely contributes to a more stable and energetically favorable binding orientation within the active site.

These in-silico findings underscore the importance of specific substitutions in modulating the biological activity of chalcones. The enhanced binding affinity of the substituted chalcones provides a strong rationale for their further investigation as EGFR inhibitors. It is important to note that while molecular docking is a powerful tool for lead identification and optimization, experimental validation through in-vitro and in-vivo assays is crucial to confirm these computational predictions.

IV. Conclusion

This comparative molecular docking study has successfully evaluated the binding affinities of 4'-Chloro-2,4-dimethoxychalcone, the parent chalcone, and 4,4'-dimethoxychalcone against the EGFR kinase domain. The results indicate that 4'-Chloro-2,4-dimethoxychalcone possesses the highest predicted binding affinity, suggesting its potential as a promising candidate for further development as an EGFR inhibitor. The insights gained from this study can guide the rational design of novel chalcone derivatives with improved potency and selectivity for cancer therapy.

References

  • de Mello, H., et al. (2019). Chalcones as a basis for computer-aided drug design: innovative approaches to tackle malaria. Future Medicinal Chemistry, 11(21), 2635-2648. Available from: [Link]

  • Jiang, Y., Yang, Q., & Zhang, S. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry, 7, 51-58. Available from: [Link]

  • Chavan, A., & Sabale, P. (2020). Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal, 9(1), 39-42. Available from: [Link]

  • Nurlaili, et al. (2019). Synthesis and Molecular Docking Studies of Chalcones Derivatives as Potential Antimalarial Agent. AIP Conference Proceedings, 2243, 020004. Available from: [Link]

  • Taylor & Francis. (n.d.). Full article: Chalcones as a Basis for Computer-Aided Drug Design: Innovative Approaches to Tackle Malaria. Available from: [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review of the Docking Studies of Chalcone for the Development of Selective MAO-B Inhibitors. CNS & Neurological Disorders - Drug Targets, 23(6), 697-714. Available from: [Link]

  • Ibrahim, M. K., & Mohammed, S. R. (2024). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Polycyclic Aromatic Compounds, 1-15. Available from: [Link]

  • ResearchGate. (2022). Molecular Docking Study of Chalcone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease. Available from: [Link]

  • MDPI. (2025). RETRACTED: Exploring Chalcone Derivatives as a Multifunctional Therapeutic Agent: Investigating Antioxidant Potential, Acetylcholinesterase Inhibition and Computational Insights. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Computational design synthesis of chalcone scaffolds as potent antioxidant agent. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of chlorochalcone derivative. Available from: [Link]

  • Tajudeen Bale, A., et al. (2022). Synthesis and Biological Study of Substituted 2”-Hydoxy, 2”,4”- dichloro Chalcones and Their Co. Advanced Journal of Chemistry-Section A, 5(2), 94-103. Available from: [Link]

  • ResearchGate. (2015). Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Can. Available from: [Link]

  • Rasayan Journal of Chemistry. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. 12(2), 502-510. Available from: [Link]

  • The Pharma Innovation Journal. (2019). Molecular docking study and antibacterial activity of novel chalcone derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH. Free Radical Biology and Medicine, 188, 14-23. Available from: [Link]

  • ResearchGate. (2025). Crystal structure, DFT, molecular docking and dynamics simulation studies of 4,4-dimethoxychalcone. Available from: [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Flavonoid 4,4'-dimethoxychalcone suppresses cell proliferation via dehydrogenase inhibition and oxidative stress aggravation. Free Radical Biology and Medicine, 175, 206-215. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. Available from: [Link]

  • ResearchGate. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. Available from: [Link]

Sources

Safety Operating Guide

4'-Chloro-2,4-dimethoxychalcone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One-Minute" Protocol

For the researcher at the bench, immediate compliance relies on three non-negotiable rules regarding 4'-Chloro-2,4-dimethoxychalcone :

  • The Halogen Rule: Due to the 4'-Chlorine atom, this compound and any solution containing it must be segregated into the Halogenated Waste stream. Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled and paid for as halogenated waste.

  • The Reactivity Rule: As an

    
    -unsaturated ketone (chalcone), this compound is a Michael acceptor. It is an alkylating agent. Treat all solid residue as hazardous—do not dispose of in regular trash.
    
  • The State Rule:

    • Solids: Clear, labeled hazardous waste bag/container.

    • Liquids: Green-tagged (or site-specific) Halogenated solvent carboy.[1]

Scientific Rationale & Hazard Characterization

To ensure safety, we must understand the why behind the protocol. This section connects chemical structure to disposal logic.

The Halogen Implication (The "Cl" Factor)

The presence of the chlorine atom at the 4' position dictates the disposal pathway.

  • Incineration Chemistry: When incinerated, non-halogenated organics burn cleanly to

    
     and 
    
    
    
    . Halogenated compounds (like this chalcone) generate acidic gases (HCl) and, if combustion is incomplete, can form dioxins/furans.
  • Operational Consequence: Disposal facilities use specific scrubbers for halogenated waste streams. Mixing this compound into a non-halogenated drum forces the entire drum to be re-classified, often tripling disposal costs for your facility.

The Michael Acceptor Risk (The Enone System)

The central enone structure (


) renders this molecule an electrophile.
  • Biological Mechanism: It can react with nucleophilic residues (cysteine thiols) in proteins via Michael addition. This is the basis for its potential skin sensitization and irritation (H315, H317).

  • Decontamination: Simple water rinsing is ineffective due to low solubility. Ethanol or Acetone must be used to solubilize residues before disposal.

PropertyData for 4'-Chloro-2,4-dimethoxychalconeDisposal Implication
Molecular Formula

Halogenated (Contains Cl)
Reactivity

-unsaturated ketone
Alkylating Agent (Skin Irritant/Sensitizer)
Physical State Solid (Crystalline powder)Dust control required during transfer
Solubility Low in water; High in organic solventsDo not pour down drain; Rinse glassware with solvent

Operational Disposal Workflows

Decision Logic (Visualization)

The following diagram outlines the decision tree for disposing of 4'-Chloro-2,4-dimethoxychalcone in various experimental states.

DisposalWorkflow Start Waste Generation: 4'-Chloro-2,4-dimethoxychalcone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid In Solution SolidType Is it Sharps? Solid->SolidType LiquidType Solvent Composition Liquid->LiquidType SharpsBin Puncture-Proof Sharps Container SolidType->SharpsBin Yes (Needles/Glass) HazBag Solid Hazardous Waste (Clear Bag/Bin) SolidType->HazBag No (Wipes/Powder) HaloBin HALOGENATED Waste Carboy (Must handle HCl generation) LiquidType->HaloBin Contains 4'-Cl-Chalcone NonHaloBin NON-HALOGENATED Waste (Strictly Prohibited for this compound) LiquidType->NonHaloBin DO NOT USE

Figure 1: Decision matrix for segregating chalcone waste streams. Note the strict prohibition of the non-halogenated stream.

Detailed Protocols

A. Solid Waste Disposal (Pure Compound & Contaminated Debris)

  • Collection: Collect all weigh boats, contaminated gloves, and filter papers.

  • Containment: Place in a clear, sealable hazardous waste bag (polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4'-Chloro-2,4-dimethoxychalcone, solid debris."

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a secondary container until pickup.

B. Liquid Waste Disposal (Reaction Mixtures & Rinsates)

  • Segregation: Identify the Halogenated Waste carboy (often distinct from the general organic solvent carboy).[1][2][3]

  • Transfer: Pour the solution into the carboy using a funnel to prevent spillage.

  • Rinsing: Triple-rinse the source flask with a minimal amount of acetone.

    • Critical Step: Pour this acetone rinsate into the Halogenated carboy , NOT the non-halogenated one. The rinsate now contains the chlorinated chalcone.

  • Logging: Record the volume and chemical name on the carboy's log sheet immediately.

C. Spill Cleanup Procedure (Bench Scale < 500 mg)

  • PPE: Don nitrile gloves, lab coat, and safety glasses. (Double glove recommended due to potential sensitization).

  • Containment: If in solution, cover with an inert absorbent (vermiculite or spill pads). If solid, avoid generating dust; cover with a wet paper towel (solvent-dampened).

  • Cleanup:

    • Sweep/scoop material into a disposal bag.[4]

    • Wipe the surface with an acetone-soaked tissue to solubilize the lipophilic chalcone.

    • Wash surface with soap and water.[4][5][6]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • Temple University Environmental Health & Safety. (2021).[7] Halogenated Solvents in Laboratories - Waste Segregation Guidelines. Retrieved from [Link] (Verified via search result 1.2).

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines: Halogenated vs Non-Halogenated Segregation.[1][7][8] Retrieved from [Link] (Verified via search result 1.8).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.